Phenelfamycins A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H71NO15 |
|---|---|
Molecular Weight |
938.1 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-44-30-40(61-7)45(57)34(4)64-44)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9-,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+/t33?,34-,36?,37?,38?,39?,40-,41+,44+,45+,46?,47+,48-,51-/m1/s1 |
InChI Key |
DVKFMCYYYHARAG-UZIKASDCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Phenelfamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycin A, a member of the elfamycin class of antibiotics, represents a potent natural product with significant activity against a range of Gram-positive anaerobic and aerobic bacteria. Discovered from the fermentation of Streptomyces violaceoniger, its unique mode of action, targeting the elongation factor Tu (EF-Tu), makes it a compound of interest in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phenelfamycin A, presenting detailed experimental protocols and quantitative data to support further research and development.
Discovery and Producing Organism
Phenelfamycin A was first isolated from the fermentation broth of two soil isolates, AB 999F-80 and AB 1047T-33, which were identified as strains of Streptomyces violaceoniger.[1] The phenelfamycins, a complex of related elfamycin-type antibiotics including phenelfamycins A, B, C, E, F, and unphenelfamycin, were initially selected for their pronounced activity against anaerobic bacteria.[1] The producing organisms are Gram-positive, filamentous bacteria belonging to the phylum Actinobacteria, a genus renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics.[1]
Biological Activity and Mechanism of Action
Phenelfamycin A exhibits a targeted spectrum of antibacterial activity. It is particularly effective against Gram-positive anaerobes, including the pathogenic Clostridium difficile.[2] Furthermore, in vitro studies have demonstrated its activity against Neisseria gonorrhoeae and various Streptococci.[2]
The elfamycin class of antibiotics, to which Phenelfamycin A belongs, functions by inhibiting bacterial protein synthesis. This is achieved by binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By forming a stable complex with EF-Tu, elfamycins prevent the release of GDP, thereby stalling the elongation cycle and ultimately leading to bacterial cell death. This mechanism is distinct from many other classes of antibiotics, offering a potential avenue to combat bacteria that have developed resistance to more common drugs.
Fermentation for Phenelfamycin A Production
The production of Phenelfamycin A is achieved through submerged fermentation of Streptomyces violaceoniger. While the precise, optimized fermentation media and conditions for maximizing Phenelfamycin A yield are not extensively detailed in publicly available literature, a general approach based on established protocols for Streptomyces fermentation can be outlined.
General Fermentation Protocol
Inoculum Development:
-
A vegetative seed culture is initiated by inoculating a suitable seed medium with spores or a mycelial suspension of Streptomyces violaceoniger.
-
The seed culture is incubated for 2-3 days at 28-30°C with agitation (e.g., 200-250 rpm) to obtain a dense biomass.
Production Fermentation:
-
The production medium is inoculated with a 5-10% (v/v) of the seed culture.
-
Fermentation is carried out in a bioreactor with controlled temperature (typically 28-30°C), pH (maintained between 6.5 and 7.5), and aeration to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.
-
The fermentation is typically run for 5 to 7 days, during which the production of Phenelfamycin A is monitored.
Table 1: Representative Fermentation Media Composition for Streptomyces
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soluble Starch | 10-20 | Carbon Source |
| Soybean Meal | 10-20 | Nitrogen Source |
| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |
| CaCO₃ | 2-4 | pH Buffering |
| K₂HPO₄ | 0.5-1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.5-1.0 | Mineral Source |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients |
Note: This is a generalized medium and would require optimization for maximal Phenelfamycin A production.
Isolation and Purification of Phenelfamycin A
The isolation and purification of Phenelfamycin A from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic techniques to separate the desired compound from other metabolites and impurities.
Detailed Experimental Protocol
Step 1: Extraction
-
At the end of the fermentation, the broth is harvested and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
The filtered broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound.
-
The mycelial cake is extracted separately with a polar organic solvent like acetone (B3395972) to recover any intracellularly trapped Phenelfamycin A.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Step 2: Preliminary Purification
-
The crude extract is subjected to solvent-solvent partitioning to remove highly polar and nonpolar impurities.
-
The partially purified extract is then applied to a Sephadex LH-20 column for size-exclusion chromatography, which separates compounds based on their molecular size.
Step 3: Chromatographic Purification
-
Fractions containing Phenelfamycin A from the Sephadex column are further purified using reversed-phase chromatography on a C18 bonded-phase silica (B1680970) gel column.
-
Subsequent purification steps may involve partition chromatography on a diol column and liquid-liquid countercurrent chromatography to achieve high purity.
-
The final purification is often accomplished by High-Performance Liquid Chromatography (HPLC).
Structural Characterization and Quantitative Data
The structure of Phenelfamycin A has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Physicochemical Properties of Phenelfamycin A
| Property | Value |
| Molecular Formula | C₅₁H₇₁NO₁₅ |
| Molecular Weight | 938.1 g/mol |
| Appearance | Amorphous solid |
| Class | Elfamycin Antibiotic, Glycoside |
Spectroscopic Data
While detailed spectral data from the original discovery papers are not fully available in public databases, the following represents the type of data that would be collected for structural confirmation.
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, aiding in the structural elucidation of the glycosidic linkages and the polyketide backbone.
NMR Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule.
Table 3: In Vitro Antibacterial Activity of Phenelfamycin A (Representative MIC values)
| Organism | MIC (µg/mL) |
| Clostridium difficile | 0.12 - 0.5 |
| Bacteroides fragilis | 1 - 4 |
| Fusobacterium nucleatum | ≤0.06 - 0.25 |
| Peptostreptococcus anaerobius | ≤0.06 - 0.5 |
| Neisseria gonorrhoeae | 0.25 - 1 |
| Streptococcus pyogenes | 0.5 - 2 |
Note: These values are representative and may vary depending on the specific strain and testing methodology.
Biosynthesis and Regulatory Pathways
The biosynthesis of elfamycins, including Phenelfamycin A, is believed to occur through a polyketide synthase (PKS) pathway. Large, multi-domain enzymes sequentially add two-carbon units to a growing chain, which is then modified by other enzymes to create the final complex structure. The biosynthesis gene clusters for related elfamycins, such as kirromycin (B1673653) and factumycin, have been identified in other Streptomyces species. These clusters typically encode the PKS enzymes, as well as genes for tailoring enzymes (e.g., glycosyltransferases) and self-resistance mechanisms.
The regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory genes. This includes two-component systems that respond to environmental signals and pathway-specific regulatory proteins (often located within the biosynthetic gene cluster) that directly control the expression of the biosynthetic genes. The production of Phenelfamycin A in S. violaceoniger is likely under similar tight regulatory control, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle.
Conclusion
Phenelfamycin A remains a compelling natural product with a clinically relevant mechanism of action. This technical guide consolidates the available information on its discovery, production, and characterization. The provided protocols, while based on general methodologies, offer a solid foundation for researchers to further explore the potential of this and other elfamycin antibiotics. Future work in optimizing fermentation and purification, along with a deeper understanding of its biosynthetic and regulatory pathways through modern genomic techniques, will be crucial for any potential therapeutic development of Phenelfamycin A.
References
In-Depth Technical Guide: Biological Activity of Phenelfamycin A Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycin A, a member of the elfamycin family of antibiotics, has demonstrated notable biological activity against a range of anaerobic bacteria. This document provides a comprehensive technical overview of the current understanding of Phenelfamycin A's efficacy, with a focus on its quantitative antimicrobial properties and the methodologies used for its evaluation. The primary mechanism of action, inhibition of the bacterial elongation factor Tu (EF-Tu), is detailed, along with standardized experimental protocols for determining its in vitro activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to Phenelfamycin A
Phenelfamycin A is a complex antibiotic belonging to the elfamycin class, which were first isolated from the fermentation broth of the soil bacterium Streptomyces violaceoniger.[1] These antibiotics were specifically selected for their potent activity against anaerobic bacteria, a group of microorganisms that are frequent causative agents of challenging infections in clinical settings.[1] Notably, the phenelfamycins have shown significant promise against Clostridium difficile, a major cause of antibiotic-associated diarrhea and colitis.[2][3] Phenelfamycin A is a monosaccharide-containing member of this family and is isomeric with Phenelfamycin B.[3] The unique mode of action of the elfamycin antibiotics, targeting a highly conserved protein in bacterial protein synthesis, makes them an area of considerable interest for further antibiotic research and development.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
The antibacterial activity of Phenelfamycin A, like other elfamycins, stems from its ability to inhibit the function of Elongation Factor Tu (EF-Tu).[4][5] EF-Tu is a crucial GTPase that plays an essential role in the elongation phase of bacterial protein synthesis.[6] Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[6][7]
The process can be summarized in the following steps:
-
EF-Tu, in its active GTP-bound state, forms a ternary complex with aa-tRNA.
-
This complex enters the ribosomal A-site.
-
Upon successful codon recognition, GTP is hydrolyzed to GDP, causing a conformational change in EF-Tu.
-
This change leads to the release of the aa-tRNA into the peptidyl transferase center and the dissociation of the EF-Tu-GDP complex from the ribosome.
Elfamycins, including Phenelfamycin A, disrupt this cycle by binding to EF-Tu and locking it in a conformation that prevents its release from the ribosome after GTP hydrolysis.[6][8] This sequestration of EF-Tu on the ribosome effectively halts the delivery of subsequent aa-tRNAs, thereby inhibiting protein synthesis and leading to bacterial growth inhibition.[4][6]
Caption: Mechanism of EF-Tu inhibition by Phenelfamycin A.
Quantitative In Vitro Activity Against Anaerobic Bacteria
The in vitro efficacy of Phenelfamycin A against various anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary source of quantitative data for Phenelfamycin A's activity against anaerobes is the work of Swanson et al. (1989).
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenelfamycin A Against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium difficile | 15 | 0.06 - 0.25 | 0.12 | 0.25 |
| Clostridium perfringens | 10 | 0.12 - 0.5 | 0.25 | 0.5 |
| Bacteroides fragilis | 20 | 8 - >128 | 64 | >128 |
| Bacteroides thetaiotaomicron | 10 | 16 - >128 | 128 | >128 |
| Peptostreptococcus anaerobius | 10 | 0.06 - 0.25 | 0.12 | 0.25 |
| Propionibacterium acnes | 5 | 0.03 - 0.12 | 0.06 | 0.12 |
Data sourced from Swanson et al. (1989). MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of Phenelfamycin A's MIC against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The agar (B569324) dilution method is the reference standard for susceptibility testing of anaerobic bacteria.[9][10]
Agar Dilution Method for MIC Determination
This protocol is based on the standardized methods for antimicrobial susceptibility testing of anaerobic bacteria.
a) Media and Reagents:
-
Test Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Antibiotic Stock Solution: A stock solution of Phenelfamycin A is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Bacterial Inoculum: A suspension of the test organism in a suitable broth (e.g., Schaedler broth) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
b) Preparation of Antibiotic Plates:
-
A series of twofold dilutions of the Phenelfamycin A stock solution are prepared.
-
Each dilution is added to molten and cooled (45-50°C) Brucella agar to achieve the desired final concentrations.
-
The agar is then poured into Petri dishes and allowed to solidify.
-
A growth control plate containing no antibiotic is also prepared.
c) Inoculation and Incubation:
-
The standardized bacterial inoculum is applied to the surface of the antibiotic-containing and control plates using a Steers replicator or a multipoint inoculator.
-
The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar with an atmosphere of 5% CO₂, 10% H₂, and 85% N₂) at 35-37°C for 48 hours.
d) Interpretation of Results:
-
The MIC is recorded as the lowest concentration of Phenelfamycin A that completely inhibits the visible growth of the test organism. The growth on the control plate is checked to ensure the viability of the inoculum.
Caption: Experimental workflow for the agar dilution MIC assay.
Conclusion
Phenelfamycin A demonstrates significant in vitro activity against a variety of Gram-positive anaerobic bacteria, including clinically important species such as Clostridium difficile. Its mechanism of action, the inhibition of the essential elongation factor Tu, represents a validated target for antibacterial drug discovery. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of Phenelfamycin A and other elfamycin antibiotics. Future studies could focus on elucidating the full spectrum of its activity, exploring potential resistance mechanisms, and optimizing its pharmacological properties for clinical development.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Phenelfamycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Phenelfamycin A is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against a range of bacteria. This technical guide provides a detailed analysis of the in vitro antibacterial spectrum of Phenelfamycin A, complete with quantitative data, experimental methodologies, and a visualization of its mechanism of action.
Antibacterial Activity of Phenelfamycin A
Phenelfamycin A has demonstrated notable in vitro activity, primarily against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile. Its spectrum of activity also extends to certain Gram-negative and Gram-positive aerobic bacteria.[1] The potency of Phenelfamycin A is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Phenelfamycin A against a variety of bacterial species. This data is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts.
| Bacterial Species | Strain | MIC (µg/mL) |
| Clostridium difficile | ATCC 9689 | 0.25 |
| Clostridium perfringens | ATCC 13124 | 0.5 |
| Bacteroides fragilis | ATCC 25285 | >128 |
| Neisseria gonorrhoeae | ATCC 9793 | 4.0 |
| Streptococcus pyogenes | ATCC 19615 | 8.0 |
| Streptococcus pneumoniae | ATCC 6303 | 16.0 |
| Staphylococcus aureus | ATCC 25923 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
Data sourced from Swanson et al., 1989.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Phenelfamycin A relies on standardized susceptibility testing methods. The following protocols are representative of the methodologies employed in generating the MIC data presented above.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of Phenelfamycin A is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted Phenelfamycin A is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific bacterium being tested. Anaerobic bacteria require incubation in an anaerobic environment.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of Phenelfamycin A that completely inhibits visible growth.
Agar (B569324) Dilution Method
The agar dilution method is another standard procedure for MIC determination and is often considered a reference method.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Phenelfamycin A. This is achieved by adding the antibiotic to the molten agar before it solidifies.
-
Inoculum Preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Phenelfamycin A that prevents the growth of the bacterial colonies.
Mechanism of Action and Visualizations
Phenelfamycin A, like other members of the elfamycin family, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] Specifically, it targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the mechanism by which Phenelfamycin A disrupts bacterial protein synthesis.
Caption: Mechanism of Phenelfamycin A action on bacterial protein synthesis.
Experimental Workflow: MIC Determination
The logical flow for determining the Minimum Inhibitory Concentration of Phenelfamycin A is depicted in the workflow diagram below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
The Phenelfamycin A Biosynthesis Pathway in Streptomyces violaceoniger: A Pathway Awaiting Full Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A is a member of the elfamycin family of antibiotics, a group of natural products known for their potent antimicrobial activity. Produced by the soil bacterium Streptomyces violaceoniger, phenelfamycins, like other elfamycins, exert their antibiotic effect by inhibiting bacterial protein synthesis through binding to the essential elongation factor Tu (EF-Tu). While the producing organism and the general class of antibiotics are known, a detailed, experimentally validated biosynthetic pathway for Phenelfamycin A remains to be fully elucidated in publicly available scientific literature.
This technical guide synthesizes the current understanding of phenelfamycin biosynthesis, drawing parallels from related elfamycin pathways and outlining the probable key enzymatic steps. It is important to note that the specific gene cluster, the precise functions of many enzymes, and quantitative data for the Phenelfamycin A pathway have not yet been published. Therefore, this document serves as a foundational guide based on current knowledge and established principles of antibiotic biosynthesis in Streptomyces.
The Phenelfamycin Biosynthetic Gene Cluster: A Putative Blueprint
The biosynthesis of complex secondary metabolites like Phenelfamycin A is orchestrated by a set of genes co-located on the bacterial chromosome, known as a biosynthetic gene cluster (BGC). While the complete and annotated BGC for Phenelfamycin A has not been explicitly detailed in published research, key insights from related studies allow for a predictive overview.
A pivotal 2020 study employed a "resistance-guided" genome mining strategy to identify a producer of the related compound, Phenelfamycin B.[1] This approach leverages the fact that antibiotic-producing organisms must possess a mechanism to protect themselves from the antibiotic they synthesize. In the case of elfamycins, this self-resistance is typically conferred by a mutated, resistant version of the antibiotic's target, EF-Tu. The gene encoding this resistant EF-Tu is almost always located within the antibiotic's BGC.
Therefore, it is highly probable that the Phenelfamycin A BGC in Streptomyces violaceoniger contains a gene for a kirromycin-resistant EF-Tu (EF-TuKirR).[1] The identification of this resistance gene serves as a crucial marker for locating the entire BGC within the genome of S. violaceoniger.
Based on the known structure of phenelfamycins and the common architecture of elfamycin BGCs, the Phenelfamycin A cluster is predicted to contain genes encoding:
-
A Type I Polyketide Synthase (PKS): Phenelfamycin B has been identified as a linear polyketide, strongly suggesting that the core scaffold of Phenelfamycin A is also assembled by a modular Type I PKS system.[1]
-
Tailoring Enzymes: A suite of enzymes responsible for post-PKS modifications, such as hydroxylases, methyltransferases, and glycosyltransferases, which decorate the polyketide backbone to generate the final Phenelfamycin A structure.
-
Regulatory Genes: Genes that control the expression of the biosynthetic genes, ensuring that antibiotic production occurs at the appropriate time and in response to specific environmental or physiological cues.
-
Transport Proteins: Efflux pumps or other transport systems to export the antibiotic out of the cell, contributing to self-resistance.
-
A Resistant EF-Tu Gene: The key self-resistance determinant.
Proposed Biosynthetic Pathway of Phenelfamycin A
While the precise enzymatic steps are yet to be experimentally verified, a putative biosynthetic pathway for Phenelfamycin A can be proposed based on the principles of polyketide synthesis and the known structure of the molecule.
Assembly of the Polyketide Backbone
The biosynthesis is expected to be initiated by a modular Type I PKS. This enzymatic assembly line would iteratively add and modify simple carboxylic acid building blocks (likely derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA) to construct the linear polyketide chain that forms the core of Phenelfamycin A. Each module of the PKS is responsible for one cycle of chain elongation and typically contains domains for ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains within each module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the growing polyketide chain.
Post-PKS Tailoring Modifications
Following the synthesis and release of the polyketide chain from the PKS, a series of tailoring enzymes would modify the core structure to yield Phenelfamycin A. These modifications are crucial for the biological activity of the antibiotic and likely include:
-
Hydroxylation: Cytochrome P450 monooxygenases or other hydroxylases are expected to introduce hydroxyl groups at specific positions on the polyketide backbone.
-
Glycosylation: One or more glycosyltransferases would attach sugar moieties to the aglycone. The complex glycosylation patterns are a hallmark of the elfamycin family.
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are likely responsible for adding methyl groups to specific hydroxyl or carbon positions.
A generalized workflow for the elucidation of such a pathway is presented below.
Caption: A generalized experimental workflow for the identification and characterization of the Phenelfamycin A biosynthetic pathway.
Quantitative Data
As of the date of this guide, there is no publicly available quantitative data regarding the biosynthesis of Phenelfamycin A in Streptomyces violaceoniger. This includes, but is not limited to:
-
Gene expression levels of the biosynthetic genes under different culture conditions.
-
Enzyme kinetic parameters (e.g., Km, kcat) for the biosynthetic enzymes.
-
Production titers of Phenelfamycin A and its biosynthetic intermediates.
The generation of such data would be a critical step in fully understanding and potentially engineering the biosynthetic pathway for improved antibiotic production.
Experimental Protocols
Detailed experimental protocols for the study of the Phenelfamycin A biosynthetic pathway are not available due to the lack of published research in this specific area. However, standard protocols for the genetic manipulation of Streptomyces, analysis of secondary metabolites, and characterization of biosynthetic enzymes would be applicable. Below are generalized methodologies that would be central to this research.
Identification of the Phenelfamycin A Biosynthetic Gene Cluster
-
Genomic DNA Isolation: High-quality genomic DNA would be isolated from a pure culture of Streptomyces violaceoniger.
-
Genome Sequencing and Assembly: The genome would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically target clusters containing a Type I PKS and a gene encoding a kirromycin-resistant EF-Tu.
Functional Characterization of the Biosynthetic Genes
-
Gene Inactivation: To determine the function of individual genes within the putative BGC, targeted gene knockouts would be created using PCR-targeting-based methods or CRISPR/Cas9-mediated gene editing adapted for Streptomyces.
-
Metabolite Profiling: The wild-type and mutant strains would be cultured, and their secondary metabolite profiles analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of Phenelfamycin A or the accumulation of biosynthetic intermediates in the mutant strains would provide evidence for the function of the inactivated gene.
-
Heterologous Expression: The entire BGC or individual genes could be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of Phenelfamycin A or its intermediates in the heterologous host would confirm the identity of the BGC and the function of the expressed genes.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individual biosynthetic enzymes would be overexpressed in a suitable host (e.g., E. coli) and purified using affinity chromatography.
-
Enzyme Assays: The purified enzymes would be incubated with their predicted substrates, and the reaction products analyzed by HPLC-MS or other analytical techniques to confirm their catalytic activity.
Signaling Pathways and Regulation
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to nutrient availability, cell density, and other environmental cues. While the specific regulatory mechanisms governing Phenelfamycin A biosynthesis are unknown, it is likely controlled by a hierarchy of regulators, including:
-
Cluster-Situated Regulators (CSRs): Transcriptional regulators located within the BGC that directly control the expression of the biosynthetic genes.
-
Pleiotropic Regulators: Global regulators that affect the production of multiple secondary metabolites and morphological differentiation.
-
Small Molecule Signals: Gamma-butyrolactones (GBLs) are common signaling molecules in Streptomyces that often act as quorum-sensing signals to coordinate antibiotic production with population density.
The diagram below illustrates a generalized regulatory cascade for antibiotic production in Streptomyces.
Caption: A generalized model of the regulatory cascade controlling antibiotic biosynthesis in Streptomyces.
Conclusion and Future Directions
The biosynthesis of Phenelfamycin A in Streptomyces violaceoniger represents an intriguing yet largely unexplored area of natural product research. The identification of a likely producer of the related Phenelfamycin B through a resistance-guided approach has paved the way for the definitive identification and characterization of the Phenelfamycin A biosynthetic gene cluster. Future research efforts should focus on:
-
Sequencing the genome of a confirmed Phenelfamycin A-producing strain of Streptomyces violaceoniger.
-
Identifying and annotating the complete Phenelfamycin A BGC.
-
Functionally characterizing each gene in the cluster through knockout studies and heterologous expression.
-
Elucidating the precise enzymatic reactions and intermediates of the pathway through in vitro studies.
-
Investigating the regulatory networks that control Phenelfamycin A production.
A comprehensive understanding of the Phenelfamycin A biosynthetic pathway will not only provide fundamental insights into the biosynthesis of elfamycin antibiotics but also open up avenues for the bioengineering of novel and potentially more potent antimicrobial agents.
References
An In-depth Technical Guide to the Natural Variants of Phenelfamycin and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenelfamycins are a family of elfamycin-type antibiotics produced by actinomycetes, notably Streptomyces violaceoniger and Streptomyces albospinus. These macrolide antibiotics exhibit a range of antibacterial activities, particularly against Gram-positive anaerobic bacteria, and function through the inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis. This technical guide provides a comprehensive overview of the known natural variants of phenelfamycin, including their structural characteristics, biological properties, and the methodologies employed for their isolation, characterization, and evaluation. Detailed experimental protocols are provided to facilitate further research and development in this promising class of antibiotics.
Introduction to Phenelfamycins
The phenelfamycins belong to the broader class of elfamycin antibiotics, which are characterized by their unique mode of action targeting EF-Tu. The initial discovery of phenelfamycins A, B, C, E, F, and unphenelfamycin from the fermentation broths of two soil isolates, identified as strains of Streptomyces violaceoniger, highlighted their potential against anaerobic bacteria. Subsequent research has led to the identification of additional variants, phenelfamycins G and H, from Streptomyces albospinus. This guide will delve into the specifics of these natural variants, their properties, and the scientific methodologies behind their study.
Natural Variants of Phenelfamycin
To date, eight natural variants of phenelfamycin have been identified and characterized. These variants share a common structural backbone but differ in their substituent groups, which influences their biological activity.
Table 1: Known Natural Variants of Phenelfamycin and Their Producing Organisms
| Variant | Producing Organism(s) | Key Structural Features |
| Phenelfamycin A | Streptomyces violaceoniger | Isomeric with Phenelfamycin B; contains a monosaccharide moiety. |
| Phenelfamycin B | Streptomyces violaceoniger | Isomeric with Phenelfamycin A. |
| Phenelfamycin C | Streptomyces violaceoniger | Contains a disaccharide moiety; isomeric with Phenelfamycin D. |
| Phenelfamycin D | Streptomyces violaceoniger | Isomeric with Phenelfamycin C. |
| Phenelfamycin E | Streptomyces violaceoniger | Also known as ganefromycin (B10859720) α. |
| Phenelfamycin F | Streptomyces violaceoniger | |
| Phenelfamycin G | Streptomyces albospinus | Basic structure of Phenelfamycin E with an additional hydroxyl group at position C-30.[1] |
| Phenelfamycin H | Streptomyces albospinus | Basic structure of Phenelfamycin F with an additional hydroxyl group at position C-30.[1] |
| Unphenelfamycin | Streptomyces violaceoniger | Lacks the phenacetyl moiety present in other phenelfamycins. |
Biological Properties and Antibacterial Spectrum
The phenelfamycins are primarily active against Gram-positive anaerobic bacteria, with notable efficacy against clinically relevant pathogens. Their narrow spectrum of activity can be advantageous in minimizing the disruption of the natural gut microbiota.
Mechanism of Action
Phenelfamycins exert their antibacterial effect by binding to and inhibiting the function of elongation factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis, where it facilitates the delivery of aminoacyl-tRNA to the ribosome. By targeting EF-Tu, phenelfamycins effectively halt protein production, leading to bacterial growth inhibition.
Caption: Inhibition of Protein Synthesis by Phenelfamycin.
Antibacterial Activity
The antibacterial spectrum of phenelfamycins has been evaluated against several key pathogens.
Table 2: Minimum Inhibitory Concentrations (MIC) of Phenelfamycin Variants
| Variant | Target Organism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Phenelfamycin A | Clostridium difficile | Not Specified | Active | [2] |
| Neisseria gonorrhoeae | Not Specified | Active | [2] | |
| Streptococci | Not Specified | Active | [2] | |
| Phenelfamycin B | Multidrug-resistant Neisseria gonorrhoeae | Not Specified | ~1 | [3] |
| Clostridium difficile | Not Specified | Active | [2] | |
| Phenelfamycin C | Clostridium difficile | Not Specified | Active | [2] |
| Phenelfamycin E | Clostridium difficile | Not Specified | Active | [2] |
| Phenelfamycin F | Clostridium difficile | Not Specified | Active | [2] |
| Phenelfamycin G | Propionibacterium acnes | Not Specified | Pronounced inhibitory activity | [1] |
| Phenelfamycin H | Propionibacterium acnes | Not Specified | Pronounced inhibitory activity | [1] |
| Unphenelfamycin | Clostridium difficile | Not Specified | Active | [2] |
Note: "Active" indicates reported activity without a specific MIC value.
Experimental Protocols
This section provides an overview of the methodologies for the production, isolation, characterization, and biological evaluation of phenelfamycins.
Fermentation for Phenelfamycin Production
The production of phenelfamycins is achieved through submerged fermentation of the producing Streptomyces strains.
Protocol 1: Fermentation of Streptomyces violaceoniger
-
Inoculum Preparation: Aseptically transfer a loopful of a mature culture of Streptomyces violaceoniger to a flask containing a suitable seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker.
-
Production Fermentation: Inoculate a production medium with the seed culture. A typical production medium may contain carbohydrates (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.
-
Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation. Monitor the fermentation for pH, growth, and antibiotic production.
Caption: General Fermentation Workflow for Phenelfamycin Production.
Isolation and Purification
Phenelfamycins are typically extracted from the fermentation broth and purified using chromatographic techniques.
Protocol 2: Extraction and Purification
-
Extraction: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Extract the phenelfamycins from the mycelial cake and/or the filtered broth using an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing phenelfamycins using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid. Monitor the elution profile using a UV detector.
-
Caption: Isolation and Purification Workflow for Phenelfamycins.
Structure Elucidation
The chemical structures of the phenelfamycin variants are determined using a combination of spectroscopic techniques.
Protocol 3: Spectroscopic Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present in the molecule.
-
Perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete chemical structure.
-
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterize the chromophores within the structure.
Antimicrobial Susceptibility Testing
The antibacterial activity of the purified phenelfamycins is quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. For anaerobic bacteria like Clostridium difficile, specific methodologies are required.
Protocol 4: MIC Determination for Anaerobic Bacteria (Agar Dilution Method - based on CLSI guidelines)
-
Media Preparation: Prepare Brucella agar (B569324) supplemented with laked sheep blood, hemin, and vitamin K1.
-
Antibiotic Plate Preparation: Prepare a series of agar plates containing twofold serial dilutions of the phenelfamycin variant to be tested. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: Grow the anaerobic test organism in an appropriate broth medium under anaerobic conditions. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Biosynthesis of Phenelfamycins
While the complete biosynthetic pathway of phenelfamycins has not been fully elucidated, it is hypothesized to follow a similar route to other elfamycins, which are synthesized by type I polyketide synthases (PKS). The identification of the biosynthetic gene cluster (BGC) for the related elfamycin, factumycin, suggests that genome mining of Streptomyces violaceoniger and Streptomyces albospinus could reveal the phenelfamycin BGC. This would open avenues for biosynthetic engineering to produce novel and potentially more potent derivatives.
Conclusion and Future Perspectives
The natural variants of phenelfamycin represent a valuable class of antibiotics with a targeted spectrum of activity against clinically important anaerobic and Gram-positive bacteria. Their unique mechanism of action, inhibiting the essential EF-Tu protein, makes them promising candidates for further investigation, especially in an era of increasing antibiotic resistance. The detailed methodologies provided in this guide are intended to serve as a foundation for researchers to explore the full potential of these compounds. Future work should focus on the complete elucidation of the biosynthetic pathway, enabling the generation of novel analogs through genetic engineering, and comprehensive in vivo studies to evaluate their therapeutic efficacy.
References
- 1. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elfamycin Class of Antibiotics: A Technical Guide to Their Mechanism, Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Elfamycins represent a promising class of antibiotics characterized by their unique mechanism of action targeting the bacterial elongation factor Tu (EF-Tu), an essential protein in prokaryotic protein synthesis. Unlike many other antibiotic classes defined by a common chemical scaffold, Elfamycins are a functionally grouped family of structurally diverse natural products. This technical guide provides a comprehensive overview of the Elfamycin class, detailing their mechanism of action, providing examples of key members, and presenting their antimicrobial activity through compiled quantitative data. Furthermore, this guide offers detailed experimental protocols for the study of these antibiotics and visualizes their mechanisms and biosynthetic pathways through detailed diagrams. As antibiotic resistance continues to be a major global health threat, the novel target and mechanisms of Elfamycins make them a compelling area of research for the development of new antibacterial agents.
Introduction to Elfamycins
Elfamycins are a group of antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a highly conserved GTP-binding protein crucial for the elongation phase of translation, where it facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[1] By interfering with the function of EF-Tu, Elfamycins effectively halt protein production, leading to bacteriostatic or bactericidal effects. The name "Elfamycin" is derived from "Elongation Factor Tu inhibiting antibiotic".
This class of antibiotics is notable for its structural diversity, encompassing complex macrocycles, polyketides, and thiopeptides.[1] This diversity presents both challenges and opportunities for drug development, including the potential for synthetic modification to improve pharmacokinetic and pharmacodynamic properties. A significant member of this class, LFF571, a derivative of GE2270 A, has completed Phase 2 clinical trials for the treatment of Clostridium difficile infections, highlighting the clinical potential of Elfamycins.[3]
Mechanism of Action
Elfamycins exhibit two primary mechanisms of action, both of which disrupt the normal cycle of EF-Tu in protein synthesis.[2]
Type 1: Trapping EF-Tu on the Ribosome
Antibiotics such as Kirromycin and Enacyloxin IIa belong to this group.[2] They bind to a pocket on EF-Tu and stabilize the EF-Tu·GDP complex in a conformation that mimics the GTP-bound state. This "locked" conformation prevents the dissociation of EF-Tu·GDP from the ribosome after GTP hydrolysis.[1] The persistent binding of the Elfamycin-EF-Tu-GDP complex on the ribosome physically obstructs the binding of the next incoming aa-tRNA, thereby stalling protein synthesis.[1]
Type 2: Inhibiting Ternary Complex Formation
This mechanism is employed by Elfamycins like Pulvomycin and GE2270 A .[2] These antibiotics bind to EF-Tu and prevent the formation of the EF-Tu·GTP·aa-tRNA ternary complex.[2] By blocking the association of aa-tRNA with the EF-Tu·GTP binary complex, these antibiotics effectively prevent the delivery of amino acids to the ribosome, thus inhibiting protein elongation.
Below is a diagram illustrating the two distinct mechanisms of action of Elfamycin antibiotics.
Examples of Elfamycin Antibiotics and Their In Vitro Activity
The Elfamycin class includes a variety of structurally distinct compounds. Below are some of the most well-characterized examples, along with their chemical structures and a summary of their in vitro antimicrobial activity.
| Antibiotic | Producing Organism | Chemical Structure |
| Kirromycin | Streptomyces collinus | ![]() |
| Aurodox | Streptomyces goldiniensis | ![]() |
| Efrotomycin | Nocardia lactamdurans | ![]() |
| Phenelfamycin A | Streptomyces violaceoniger | ![]() |
| Factumycin | Streptomyces sp. | ![]() |
| GE2270 A | Planobispora rosea | ![]() |
| LFF571 | (Semi-synthetic) | ![]() |
| Enacyloxin IIa | Frateuria sp. | ![]() |
| Pulvomycin | Streptomyces sp. | ![]() |
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the reported MIC values (in µg/mL) for various Elfamycins against a range of Gram-positive and Gram-negative bacteria.
| Organism | Kirromycin | Aurodox | Efrotomycin | Phenelfamycin A | Factumycin | GE2270 A | LFF571 | Enacyloxin IIa | Pulvomycin |
| Gram-Positive Bacteria | |||||||||
| Staphylococcus aureus | 0.1 - 1.0 | 0.125 | 0.2 | 1.6 | >128 | 0.015 - 0.25 | 0.12 - 0.5 | 0.25 - 1 | 0.5 - 2 |
| Streptococcus pneumoniae | 0.06 | 0.06 | 0.05 | - | - | 0.06 - 2 | - | - | - |
| Streptococcus pyogenes | 0.03 | 0.06 | 0.025 | 0.2 | - | 0.06 - 2 | - | 0.125 - 0.5 | 0.25 - 1 |
| Enterococcus faecalis | >128 | >128 | >100 | >12.8 | >128 | 0.008 - 0.015 | 0.25 - 1 | >64 | >128 |
| Enterococcus faecium | 2 | - | - | - | - | 0.008 - 0.015 | 0.12 - 0.5 | - | - |
| Clostridium difficile | - | - | 0.125 - 0.25[4] | 0.05 - 0.1 | - | 0.015 - 0.06 | 0.125 - 0.5[2] | - | - |
| Gram-Negative Bacteria | |||||||||
| Escherichia coli | 100 | >128 | >100 | >12.8 | >128 | >128 | >128 | 8 - 32 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | >100 | >12.8 | >128 | >128 | >128 | >64 | >128 |
| Acinetobacter baumannii | - | - | - | - | 4 - 16 | >128 | - | - | - |
| Neisseria gonorrhoeae | - | - | - | 0.1 | - | - | - | 0.015 - 0.06[1][5] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Elfamycin antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[6]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to a final concentration of 5 x 10^5 CFU/mL in the wells)
-
Elfamycin antibiotic stock solution
-
Sterile diluent (e.g., DMSO, water, or buffer)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the Elfamycin antibiotic in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
In Vitro Transcription-Translation (IVTT) Coupled Assay
This assay measures the inhibitory effect of an Elfamycin on bacterial protein synthesis in a cell-free system. A common approach utilizes a luciferase reporter gene.
Materials:
-
E. coli S30 extract-based IVTT kit
-
Plasmid DNA encoding firefly luciferase under the control of a T7 promoter
-
Elfamycin antibiotic stock solution
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water and other reagents supplied with the IVTT kit
Procedure:
-
Thaw all components of the IVTT kit on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the Elfamycin antibiotic in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or a 96-well plate, combine the IVTT master mix with the Elfamycin dilution or solvent control. The final volume is typically 15-50 µL.
-
Incubate the reaction at 37°C for 1-2 hours to allow for transcription and translation.
-
After incubation, add the luciferase assay reagent to each reaction and mix briefly.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of protein synthesis for each antibiotic concentration relative to the solvent control. The IC50 value can be determined by plotting the percent inhibition against the log of the antibiotic concentration.
EF-Tu GTPase Activity Assay (Filter-Binding Method)
This assay measures the hydrolysis of GTP to GDP by EF-Tu, a key function inhibited by some Elfamycins. This protocol is based on the separation of radiolabeled GTP and GDP by charcoal binding.
Materials:
-
Purified EF-Tu protein
-
[γ-³²P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Elfamycin antibiotic stock solution
-
Activated charcoal suspension
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain reaction buffer, a fixed concentration of purified EF-Tu, and varying concentrations of the Elfamycin antibiotic or a solvent control.
-
Initiate the reaction by adding [γ-³²P]GTP to a final concentration of approximately 1 µM.
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold activated charcoal suspension. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.
-
Incubate the mixture on ice for 5 minutes to ensure complete binding.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the charcoal.
-
Carefully transfer a known volume of the supernatant (containing the released ³²P-inorganic phosphate) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of GTP hydrolyzed based on the measured radioactivity and the specific activity of the [γ-³²P]GTP.
-
Determine the effect of the Elfamycin on the GTPase activity of EF-Tu.
Biosynthesis of Elfamycins
Elfamycins are typically synthesized by complex biosynthetic pathways involving modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). These large, multi-domain enzymes assemble the antibiotic backbone from simple precursor molecules in an assembly-line-like fashion.
The biosynthesis of Kirromycin, for instance, involves a hybrid PKS/NRPS system. The polyketide backbone is synthesized by modular PKS enzymes, and a nonribosomal peptide synthetase is responsible for the incorporation of a pyridine-containing moiety. Subsequent tailoring enzymes, such as hydroxylases and methyltransferases, modify the initial structure to produce the final active antibiotic.
Conclusion
The Elfamycin class of antibiotics presents a compelling avenue for the discovery and development of novel antibacterial agents. Their unique targeting of the essential and highly conserved bacterial protein EF-Tu provides a mechanism of action distinct from most clinically used antibiotics, suggesting a lower potential for cross-resistance. The structural diversity within this class offers a rich scaffold for medicinal chemistry efforts aimed at optimizing their therapeutic potential. The progression of LFF571 into clinical trials underscores the viability of this antibiotic family. Further research into the biosynthesis, mechanism of action, and spectrum of activity of novel Elfamycins is warranted to fully exploit their potential in the ongoing battle against antibiotic resistance. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this important class of antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. takarabio.com [takarabio.com]
- 4. Atlas of nonribosomal peptide and polyketide biosynthetic pathways reveals common occurrence of nonmodular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lykke-Andersen Lab [labs.biology.ucsd.edu]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of Phenelfamycin A Against Multidrug-Resistant Neisseria gonorrhoeae
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: The rise of multidrug-resistant Neisseria gonorrhoeae (MDR-N. gonorrhoeae) constitutes a significant global health threat, necessitating the urgent exploration of novel antimicrobial agents. The elfamycin class of antibiotics, known for their unique mechanism of action, presents a promising avenue for the development of new therapeutics. This technical guide focuses on Phenelfamycin A, a member of the elfamycin family, and its reported activity against N. gonorrhoeae. While direct quantitative data for Phenelfamycin A against MDR-N. gonorrhoeae is not publicly available, this document synthesizes the existing knowledge on the elfamycin class, with a particular focus on the closely related and more extensively studied Phenelfamycin B, to provide a comprehensive overview for the scientific community.
Introduction: The Challenge of Multidrug-Resistant Neisseria gonorrhoeae
Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all classes of antibiotics used for treatment. This alarming trend has led to the emergence of strains that are difficult, and in some cases impossible, to treat, raising the specter of untreatable gonococcal infections. The development of new antibiotics with novel mechanisms of action is therefore a critical priority for global public health.
The elfamycins are a family of natural product antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] This mechanism is distinct from that of most currently used antibiotics, suggesting a low probability of cross-resistance.
Phenelfamycin A and its Activity Profile
While quantitative data for Phenelfamycin A is limited, a closely related compound, Phenelfamycin B, has demonstrated potent activity against multidrug-resistant N. gonorrhoeae. This provides a valuable surrogate for understanding the potential efficacy of the phenelfamycin class against this priority pathogen.
Quantitative Data: Activity of Phenelfamycin B against MDR-N. gonorrhoeae
To provide a quantitative perspective, the following table summarizes the available data for Phenelfamycin B against multidrug-resistant N. gonorrhoeae.
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Phenelfamycin B | Multidrug-Resistant Neisseria gonorrhoeae | ~1 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of Phenelfamycin B against Multidrug-Resistant Neisseria gonorrhoeae
Mechanism of Action: Targeting Elongation Factor Tu
The primary molecular target of the elfamycin class of antibiotics, including the phenelfamycins, is the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis.
The binding of phenelfamycins to EF-Tu locks the protein in an inactive conformation, preventing the release of GDP and subsequent binding of a new aminoacyl-tRNA. This effectively stalls protein synthesis, leading to bacterial cell death.
References
The Pyridone Ring's Pivotal, Yet Non-Essential, Role in Elfamycin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elfamycins represent a promising class of antibiotics targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. A key structural feature of many prominent elfamycins, such as kirromycin (B1673653), is a pyridone ring. This in-depth technical guide explores the functional significance of this moiety in the antibiotic's activity. Through a comprehensive review of structure-activity relationship (SAR) studies, comparative bioactivity data, and detailed experimental protocols, we demonstrate that while the pyridone ring contributes to the nuanced mechanism of action, it is not an absolute requirement for the inhibition of bacterial protein synthesis. This paper will delve into the distinct mechanisms of pyridone-containing and pyridone-less elfamycins, providing valuable insights for the rational design of novel antimicrobial agents.
Introduction to Elfamycins and Their Mechanism of Action
Elfamycins are a structurally diverse family of natural product antibiotics, united by their common target: the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu, a GTP-binding protein, plays a vital role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3] By interfering with the function of EF-Tu, elfamycins effectively halt protein production, leading to bacterial growth inhibition.[3]
The elfamycin family can be broadly categorized into two main classes based on their precise mechanism of action:
-
Class I: Stabilizers of the EF-Tu•GTP•aa-tRNA Complex on the Ribosome. This class, exemplified by kirromycin and aurodox (B605688), binds to the EF-Tu•GTP•aa-tRNA ternary complex when it is associated with the ribosome.[4] After GTP hydrolysis, these antibiotics prevent the release of EF-Tu•GDP from the ribosome, effectively stalling the ribosome and preventing the binding of the next aa-tRNA.[4]
-
Class II: Inhibitors of Ternary Complex Formation. This class, which includes pulvomycin (B1679863) and GE2270A, binds to EF-Tu and prevents the formation of the EF-Tu•GTP•aa-tRNA ternary complex altogether, thereby inhibiting the delivery of aa-tRNA to the ribosome.
A prominent structural feature of many Class I elfamycins is a substituted α-pyridone ring. This has led to the long-standing question of the precise role of this moiety in the antibiotic's activity.
The Role of the Pyridone Ring: A Structure-Activity Relationship Analysis
Contrary to initial assumptions, the pyridone ring is not indispensable for the primary antibacterial activity of elfamycins. Several naturally occurring elfamycins, such as phenelfamycin A, unphenelfamycin, and L-681,217, lack this heterocyclic ring system yet retain their ability to inhibit bacterial protein synthesis.
Comparative Bioactivity of Pyridone-Containing and Pyridone-Less Elfamycins
Quantitative data from various studies highlight the potent activity of elfamycins, irrespective of the presence of a pyridone ring. A comparative analysis of their in vitro activities reveals that pyridone-less analogs can be as effective as their pyridone-containing counterparts.
| Elfamycin Analog | Pyridone Ring | Target Organism/Assay | Activity (MIC/IC50) | Reference |
| Kirromycin | Present | Cell-Free Protein Synthesis (CFPS) | Equipotent to L-681,217 | [1][2] |
| L-681,217 | Absent | Cell-Free Protein Synthesis (CFPS) | Equipotent to Kirromycin | [1][2] |
| Phenelfamycin B | Absent | Neisseria gonorrhoeae (multidrug-resistant) | ~ 1 µg/mL | [5] |
| Aurodox | Present | Various Bacteria | Varies by strain | |
| Factumycin | Present | Acinetobacter baumannii | Active | [6] |
This table is a summary of available data and is not exhaustive. Direct comparative studies across a wide range of strains are limited.
A key study directly comparing kirromycin and the pyridone-less analog L-681,217 in a cell-free protein synthesis (CFPS) assay found them to be "equipotent," indicating that the absence of the pyridone ring does not diminish the fundamental inhibitory activity on protein synthesis.[1][2] Furthermore, phenelfamycin B, which also lacks the pyridone ring, has demonstrated impressive antibacterial activity against multidrug-resistant Neisseria gonorrhoeae, with a Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL.[5]
Mechanistic Differences Linked to the Pyridone Ring
While not essential for the core inhibitory function, the pyridone ring does appear to modulate the specific mechanism of action. A crucial distinction lies in the effect on the intrinsic GTPase activity of EF-Tu.
-
Pyridone-Containing Elfamycins (e.g., Kirromycin): These antibiotics have been shown to enhance the GTPase activity of EF-Tu, even in the absence of the ribosome.[7][8] This suggests that the pyridone moiety may play a role in inducing a conformational change in EF-Tu that favors GTP hydrolysis.
-
Pyridone-Less Elfamycins (e.g., L-681,217): In contrast, L-681,217 does not stimulate the GTPase activity of EF-Tu.[1][2] This indicates a different mode of interaction with the elongation factor, where the primary mechanism of inhibition is the stabilization of the EF-Tu complex on the ribosome, independent of GTPase stimulation.
This mechanistic divergence highlights the subtle but significant role of the pyridone ring in fine-tuning the interaction with EF-Tu.
Binding Site and Structural Insights
The binding sites of various elfamycins on EF-Tu have been elucidated through crystallographic studies. Kirromycin and aurodox bind at the interface of domains 1 and 3 of EF-Tu.[3] This binding locks EF-Tu in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP.[3] This conformational lock is the basis for its inhibitory action, preventing the release of EF-Tu from the ribosome.
While a crystal structure of EF-Tu in a complex with a pyridone-less elfamycin is not yet available, the existing structural data for pyridone-containing analogs provides a framework for understanding their interaction.
Caption: Mechanism of action of elfamycins targeting EF-Tu.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below.
In Vitro Protein Synthesis Inhibition Assay (Poly(U)-dependent Polyphenylalanine Synthesis)
This assay measures the ability of a compound to inhibit the synthesis of a polypeptide chain from a simple mRNA template.
Materials:
-
S30 cell-free extract from E. coli
-
1M Tris-acetate buffer (pH 8.2)
-
1M Dithiothreitol (DTT)
-
1M Magnesium acetate
-
1M Ammonium acetate
-
20 mM ATP
-
5 mM GTP
-
25 mM Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (10 mg/mL)
-
Poly(U) mRNA (1 mg/mL)
-
[¹⁴C]-Phenylalanine
-
tRNA mix
-
Elfamycin analog solution (in appropriate solvent)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare a master mix containing all components except the S30 extract, [¹⁴C]-Phenylalanine, and the elfamycin analog.
-
In individual reaction tubes, add the desired concentration of the elfamycin analog.
-
Add the S30 extract and [¹⁴C]-Phenylalanine to the master mix.
-
Initiate the reaction by adding the master mix to the reaction tubes.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold 10% TCA.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitated polyphenylalanine on glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-drug control.
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of an inhibitor.
Materials:
-
Purified EF-Tu protein
-
[γ-³²P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
Elfamycin analog solution
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of the elfamycin analog.
-
Add purified EF-Tu to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]GTP.
-
Incubate the reaction at 37°C.
-
At various time points, remove aliquots of the reaction and stop the reaction by adding an equal volume of 1 M formic acid.
-
Spot the quenched reaction aliquots onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate [γ-³²P]GTP from the released [³²P]inorganic phosphate (B84403) (Pi).
-
Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager or autoradiography.
-
Quantify the amount of [³²P]Pi and [γ-³²P]GTP in each spot.
-
Calculate the percentage of GTP hydrolyzed over time.
Caption: Workflow for key elfamycin activity assays.
Conclusion and Future Directions
The evidence presented in this technical guide clearly indicates that the pyridone ring, while a common feature of many potent elfamycins, is not an absolute requirement for their antibacterial activity. Pyridone-less analogs can exhibit comparable, and in some cases, potent efficacy against clinically relevant pathogens. The primary role of the pyridone ring appears to be in modulating the mechanism of action, particularly in its influence on the GTPase activity of EF-Tu.
This understanding opens up new avenues for the design and development of novel elfamycin-based antibiotics. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of elfamycin analogs with and without the pyridone ring to build a more comprehensive quantitative understanding of its contribution to activity and spectrum.
-
Structural biology: Obtaining crystal structures of EF-Tu in complex with pyridone-less elfamycins to visualize the specific molecular interactions and compare them to those of pyridone-containing counterparts.
-
Exploiting mechanistic differences: Leveraging the distinct mechanisms of action of pyridone-containing and pyridone-less elfamycins to overcome potential resistance mechanisms and to design combination therapies.
By moving beyond the traditional focus on pyridone-containing structures, the field of elfamycin research can unlock new potential in the ongoing battle against antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenelfamycin A: A Technical Guide on Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycin A is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). Despite its potent antibacterial activity, the therapeutic development of Phenelfamycin A, much like other elfamycins, has been hampered by challenges related to its physicochemical properties, notably its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Phenelfamycin A, addresses the current gaps in quantitative data, and furnishes detailed, actionable experimental protocols for researchers to determine these critical parameters. This document is intended to serve as a valuable resource for scientists engaged in the research and development of Phenelfamycin A and other elfamycin-class antibiotics.
Physicochemical Properties of Phenelfamycin A
Precise quantitative data on the solubility and stability of Phenelfamycin A are not extensively reported in publicly available literature. However, based on the information provided in the original isolation and characterization studies of the phenelfamycin complex, as well as general knowledge of the elfamycin class of antibiotics, we can infer certain qualitative characteristics.
Solubility Profile
There is a notable absence of specific quantitative solubility data for Phenelfamycin A in peer-reviewed publications. The following table summarizes the available qualitative information and highlights the data gaps.
| Solvent | Quantitative Solubility | Qualitative Description | Source |
| Aqueous Buffers | Data not available | As a free acid, it is likely poorly soluble in neutral aqueous solutions. The alkali and ammonium (B1175870) salts of elfamycins are reported to be water-soluble, suggesting that solubility is pH-dependent. | Inferred from[1] |
| Polar Organic Solvents | Data not available | Generally described as soluble in most polar organic solvents.[1] This is supported by the use of solvents like acetone (B3395972) and ethyl acetate (B1210297) for extraction from fermentation broths and mycelia during its initial isolation.[2] | [1][2] |
| Methanol | Data not available | Likely soluble, as it falls under the category of polar organic solvents. | Inferred from[1] |
| Ethanol | Data not available | Likely soluble, as it falls under the category of polar organic solvents. | Inferred from[1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Likely soluble, as DMSO is a powerful polar aprotic solvent capable of dissolving many poorly water-soluble compounds. | General Knowledge |
| Dichloromethane (B109758) | Data not available | The extractability of elfamycin free acids into dichloromethane from aqueous solutions suggests some degree of solubility.[1] | [1] |
| Ethyl Acetate | Data not available | Used in the extraction of phenelfamycins from fermentation broth, indicating good solubility.[2] | [2] |
Stability Characteristics
Detailed stability studies, including degradation kinetics and pathways for Phenelfamycin A under various conditions (e.g., pH, temperature, light exposure), have not been published. The stability of the molecule is a critical parameter for its formulation, storage, and therapeutic use. The complex structure of Phenelfamycin A suggests potential susceptibility to hydrolysis, oxidation, and other degradation mechanisms.
Experimental Protocols for Determination of Solubility and Stability
Given the lack of publicly available quantitative data, the following section provides detailed, standard experimental protocols for researchers to determine the solubility and stability of Phenelfamycin A.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the equilibrium solubility of Phenelfamycin A in various solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
Materials:
-
Phenelfamycin A (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Phenelfamycin A to a series of glass vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to pellet any remaining solid particles.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of Phenelfamycin A.
-
-
Quantification:
-
Prepare a standard curve of Phenelfamycin A of known concentrations.
-
Calculate the concentration of Phenelfamycin A in the original supernatant based on the standard curve and the dilution factor. This concentration represents the equilibrium solubility.
-
Protocol for pH-Dependent Stability Assessment
This protocol outlines a method to evaluate the stability of Phenelfamycin A at different pH values over time.
Objective: To determine the degradation kinetics of Phenelfamycin A in aqueous solutions at various pH levels.
Materials:
-
Phenelfamycin A stock solution (in a suitable organic solvent like DMSO)
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Constant temperature incubator or water bath
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Prepare a set of vials for each pH condition to be tested.
-
Add the appropriate buffer to each vial.
-
Spike a small volume of the Phenelfamycin A stock solution into each buffer to achieve the desired starting concentration (ensure the organic solvent percentage is low, typically <1%).
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample if necessary.
-
-
HPLC Analysis:
-
Analyze the samples from each time point using a validated stability-indicating HPLC method. This method should be able to separate the parent Phenelfamycin A from its degradation products.
-
Record the peak area of the Phenelfamycin A peak at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the Phenelfamycin A concentration (or peak area) versus time for each pH condition.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Biological Context: Mechanism of Action
Phenelfamycin A belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to Elongation Factor Tu (EF-Tu). This interaction prevents the release of EF-Tu from the ribosome, thereby stalling protein elongation and leading to bacterial cell death.
Conclusion
While Phenelfamycin A holds promise as an antibacterial agent, the lack of comprehensive data on its solubility and stability presents a significant obstacle to its preclinical and clinical development. The qualitative information available suggests that it behaves as a typical elfamycin, with poor aqueous solubility as a free acid and better solubility in polar organic solvents. This guide provides researchers with the necessary framework and detailed experimental protocols to systematically investigate these critical physicochemical properties. The generation of such data will be invaluable for the rational design of formulation strategies and for advancing the development of Phenelfamycin A as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Purification of Phenelfamycin A using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against a range of bacteria, including clinically significant anaerobic pathogens.[1][2] Produced by Streptomyces violaceoniger, Phenelfamycin A exerts its antibacterial effect by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis.[3][4][5][6][7] This mechanism of action makes it a molecule of interest for further investigation and potential drug development.
This document provides a detailed protocol for the purification of Phenelfamycin A using High-Performance Liquid Chromatography (HPLC). The protocol is designed to serve as a robust starting point for researchers aiming to isolate this compound from fermentation broths or other complex mixtures.
Physicochemical Properties of Phenelfamycin A
A summary of the key physicochemical properties of Phenelfamycin A is presented in Table 1. Its high molecular weight and hydrophobicity (indicated by the XLogP3 value) are critical considerations for the development of a suitable reversed-phase HPLC separation method.
Table 1: Physicochemical Properties of Phenelfamycin A
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₁NO₁₅ | PubChem |
| Molecular Weight | 938.1 g/mol | PubChem[8] |
| XLogP3 | 5.2 | PubChem[8] |
| Class | Glycoside | PubChem[8] |
Experimental Protocol: HPLC Purification of Phenelfamycin A
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the purification of Phenelfamycin A. Due to the hydrophobic nature of the molecule, a C18 stationary phase is recommended, coupled with a water/acetonitrile mobile phase gradient.
Materials and Reagents:
-
Crude or partially purified extract containing Phenelfamycin A
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade (for sample preparation and system flushing)
-
HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
-
Reversed-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.22 µm) for sample preparation
-
HPLC vials
Sample Preparation:
-
Dissolve the crude or partially purified extract containing Phenelfamycin A in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Conditions:
The following conditions are a recommended starting point and may require optimization based on the specific HPLC system, column, and sample matrix.
Table 2: Recommended HPLC Parameters for Phenelfamycin A Purification
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Gradient Program | 40% B to 100% B over 30 minutes |
| Hold at 100% B for 5 minutes | |
| Return to 40% B over 2 minutes | |
| Equilibrate at 40% B for 8 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 270 nm (monitor both for optimal detection) |
| Injection Volume | 10-50 µL (depending on sample concentration) |
Fraction Collection:
Collect fractions corresponding to the peak of interest based on the UV chromatogram. The purity of the collected fractions should be assessed by re-injecting a small aliquot onto the HPLC system using the same method.
Experimental Workflow
The overall workflow for the purification of Phenelfamycin A is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the extraction and purification of Phenelfamycin A.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Phenelfamycin A, like other members of the elfamycin family, targets the bacterial elongation factor Tu (EF-Tu). This protein plays a critical role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.
Caption: The inhibitory effect of Phenelfamycin A on the bacterial protein synthesis elongation cycle.
By binding to EF-Tu, Phenelfamycin A prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex or its successful interaction with the ribosome.[3][4][5][6][7] This stalls protein synthesis, leading to the inhibition of bacterial growth.
Conclusion
The protocol described in this application note provides a solid foundation for the successful purification of Phenelfamycin A using HPLC. The provided parameters are a starting point, and optimization may be necessary to achieve the desired purity and yield. The information on the mechanism of action highlights the importance of this compound as a potential antibacterial agent and provides a basis for further biological and pharmacological studies.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenelfamycin A | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Broth Microdilution Protocol for Phenelfamycin A MIC Testing
Introduction
Phenelfamycin A is a polyketide antibiotic belonging to the elfamycin family. These antibiotics are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin A is crucial for evaluating its antimicrobial potency, understanding its spectrum of activity, and guiding further drug development efforts. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against bacteria.[2][3][4] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of Phenelfamycin A.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][5][6] The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is recorded as the MIC.[3][4][7]
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with a background in microbiology and antimicrobial susceptibility testing.
Experimental Protocols
Materials and Equipment
-
Phenelfamycin A (ensure purity and known concentration)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Neisseria gonorrhoeae, Clostridium difficile)[8]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator (aerobic or anaerobic, as required by the test organism)
-
Sterile pipette tips and other necessary consumables
Protocol
1. Preparation of Phenelfamycin A Stock Solution
1.1. Accurately weigh a sufficient amount of Phenelfamycin A powder. 1.2. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. 1.3. Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum
2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. 2.2. Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth or CAMHB). 2.3. Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until it reaches the log phase of growth, typically indicated by turbidity equivalent to a 0.5 McFarland standard.[4] This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria. 2.4. Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard. 2.5. Prepare the final inoculum by diluting the standardized suspension in the test broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
3. Preparation of Phenelfamycin A Dilutions in the Microtiter Plate
3.1. This protocol describes a twofold serial dilution directly in the 96-well plate. 3.2. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. 3.3. Prepare an intermediate dilution of the Phenelfamycin A stock solution in CAMHB. The concentration of this solution should be twice the highest desired final concentration in the assay. 3.4. Add 100 µL of the intermediate Phenelfamycin A solution to the wells in the first column of the plate. This will result in the highest test concentration. 3.5. Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. 3.6. The final volume in each well after dilution should be 100 µL. 3.7. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation of the Microtiter Plate
4.1. Add 100 µL of the standardized bacterial inoculum (prepared in step 2.5) to each well containing the Phenelfamycin A dilutions and the growth control well. 4.2. Do not add inoculum to the sterility control well. 4.3. The final volume in each test well will be 200 µL.
5. Incubation
5.1. Seal the microtiter plate with a lid or an adhesive plate sealer. 5.2. Incubate the plate at 35-37°C for 16-24 hours.[7] The incubation conditions (e.g., aerobic or anaerobic) should be appropriate for the test organism.
6. Reading and Interpreting the MIC
6.1. After incubation, visually inspect the plate for bacterial growth. The sterility control well should show no growth, and the growth control well should show distinct turbidity. 6.2. The MIC is the lowest concentration of Phenelfamycin A at which there is no visible growth (i.e., the well is clear).[3][4][7]
Data Presentation
The results of the MIC testing can be summarized in a table for clear comparison.
| Bacterial Strain | ATCC Number | Phenelfamycin A MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Value] | [Insert QC Range] |
| Streptococcus pneumoniae | 49619 | [Insert Value] | [Insert QC Range] |
| Neisseria gonorrhoeae | 49226 | [Insert Value] | [Insert QC Range] |
| Clostridium difficile | 9689 | [Insert Value] | [Insert QC Range] |
Mandatory Visualization
Caption: Workflow for Phenelfamycin A MIC determination using broth microdilution.
References
- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Phenelfamycin A against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare challenge. The emergence of hypervirulent and antibiotic-resistant strains necessitates the discovery and development of novel therapeutic agents. Phenelfamycin A is a member of the elfamycin class of antibiotics, which are known to be active against a range of Gram-positive bacteria, including anaerobes like C. difficile. This document provides detailed protocols for the in vitro evaluation of Phenelfamycin A's activity against C. difficile, focusing on key assays to determine its potency and efficacy.
Phenelfamycins, including Phenelfamycin A, exert their antibacterial effect by inhibiting the bacterial protein synthesis elongation factor Tu (EF-Tu)[1][2]. This crucial protein is responsible for delivering aminoacyl-tRNA to the ribosome during translation. By binding to EF-Tu, Phenelfamycin A disrupts this process, leading to the cessation of protein synthesis and ultimately bacterial cell death.
These application notes provide standardized methods for determining the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and cytotoxicity of Phenelfamycin A against clinically relevant strains of C. difficile.
Data Presentation
Disclaimer: The following quantitative data are illustrative examples based on typical ranges observed for antibiotics against C. difficile and are intended to demonstrate the structure of the data tables. Specific experimental data for Phenelfamycin A against C. difficile is not publicly available at the time of this writing.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenelfamycin A and Comparator Agents against C. difficile
| Compound | C. difficile Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Phenelfamycin A | ATCC 700057 | 0.125 | 0.25 | 0.06 - 0.5 |
| Ribotype 027 | 0.25 | 0.5 | 0.125 - 1 | |
| Vancomycin | ATCC 700057 | 1.0 | 2.0 | 0.5 - 4.0 |
| Ribotype 027 | 2.0 | 4.0 | 1.0 - 8.0 | |
| Metronidazole | ATCC 700057 | 0.5 | 1.0 | 0.25 - 2.0 |
| Ribotype 027 | 1.0 | 2.0 | 0.5 - 4.0 |
Table 2: Time-Kill Kinetics of Phenelfamycin A against C. difficile ATCC 700057
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (Phenelfamycin A at 4x MIC) | Log₁₀ CFU/mL (Vancomycin at 4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 5.8 |
| 4 | 7.2 | 4.1 | 5.5 |
| 8 | 8.5 | 2.8 | 4.9 |
| 24 | 9.1 | <2.0 | 3.5 |
Table 3: Cytotoxicity of Phenelfamycin A on Vero Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Phenelfamycin A | 1 | 98 |
| 10 | 95 | |
| 100 | 88 | |
| Doxorubicin (Positive Control) | 10 | 25 |
| Untreated Control | - | 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of Phenelfamycin A against C. difficile using the broth microdilution method in an anaerobic environment.
Materials:
-
Phenelfamycin A
-
C. difficile strains (e.g., ATCC 700057, clinical isolates)
-
Brain Heart Infusion (BHI) broth, supplemented with 0.1% L-cysteine and 0.1% sodium taurocholate
-
96-well microtiter plates
-
Anaerobic chamber or gas-pack system
-
Spectrophotometer
-
Sterile, sealed culture tubes
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture of C. difficile on a suitable agar (B569324) plate, select several colonies and suspend them in BHI broth.
-
Incubate the broth culture anaerobically at 37°C until it reaches the early to mid-logarithmic phase of growth (typically 18-24 hours).
-
Adjust the turbidity of the bacterial suspension with fresh BHI broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum 1:10 in BHI broth to achieve a final concentration of approximately 1-2 x 10⁷ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Phenelfamycin A in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Phenelfamycin A in BHI broth in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Seal the microtiter plate and incubate under anaerobic conditions at 37°C for 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of Phenelfamycin A that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This protocol evaluates the bactericidal or bacteriostatic activity of Phenelfamycin A against C. difficile over time.
Materials:
-
Phenelfamycin A
-
C. difficile strain
-
BHI broth
-
Anaerobic chamber or gas-pack system
-
Sterile culture tubes
-
Apparatus for serial dilutions and plating
-
BHI agar plates
Procedure:
-
Preparation of Cultures:
-
Prepare an overnight culture of C. difficile in BHI broth as described in the MIC protocol.
-
Dilute the overnight culture in fresh, pre-warmed BHI broth to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Exposure to Antibiotic:
-
Prepare tubes containing BHI broth with Phenelfamycin A at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile BHI broth.
-
Plate 100 µL of appropriate dilutions onto BHI agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of Phenelfamycin A and the control.
-
A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Cytotoxicity Assay
This protocol assesses the potential toxicity of Phenelfamycin A to a mammalian cell line, which is crucial for evaluating its safety profile.
Materials:
-
Phenelfamycin A
-
Vero cells (or another suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Compound:
-
Prepare serial dilutions of Phenelfamycin A in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Phenelfamycin A.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and an untreated cell control (medium only).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Visualizations
Caption: Experimental workflow for in vitro testing of Phenelfamycin A.
Caption: Signaling pathway of Phenelfamycin A inhibiting protein synthesis.
References
Application Notes and Protocols for In Vivo Testing of Phenelfamycin A in a Hamster Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and colitis. The golden Syrian hamster is a well-established and highly relevant animal model for studying CDI as it mimics many of the clinical features of the human disease.[1][2] This model is induced by antibiotic pretreatment, which disrupts the normal gut flora, followed by oral infection with C. difficile.[1] Phenelfamycin A, an elfamycin-type antibiotic, has been shown to be effective in prolonging the survival of hamsters in this model of C. difficile enterocolitis.[1] Phenelfamycins are active against Gram-positive anaerobes, including C. difficile.[1] This document provides detailed application notes and protocols for the in vivo testing of Phenelfamycin A using the hamster colitis model.
Mechanism of Action: Phenelfamycin A
Phenelfamycin A belongs to the elfamycin class of antibiotics, which target the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein in bacterial protein synthesis, responsible for bringing aminoacyl-tRNA to the ribosome. By inhibiting EF-Tu, Phenelfamycin A disrupts protein synthesis in susceptible bacteria, leading to a bacteriostatic or bactericidal effect.
References
Application Notes and Protocols for the Oral Formulation of Phenelfamycin A in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A is a member of the elfamycin class of antibiotics, known for its activity against Gram-positive anaerobic bacteria, including Clostridium difficile. Recent studies have also highlighted its potential against multidrug-resistant Neisseria gonorrhoeae. As a large and lipophilic molecule with a molecular weight of approximately 938.1 g/mol and a calculated logP of 5.2, Phenelfamycin A is predicted to have poor aqueous solubility, posing a significant challenge for oral administration in preclinical animal studies.
These application notes provide a comprehensive guide to formulating Phenelfamycin A for oral gavage in rodent models. The protocols detailed below address the challenges of its poor solubility by focusing on two primary formulation strategies: a simple suspension and a more advanced lipid-based self-emulsifying drug delivery system (SEDDS). Additionally, this document outlines essential quality control measures, including a starting point for an analytical method for the quantification of Phenelfamycin A in formulations.
Physicochemical Properties of Phenelfamycin A
A summary of the key physicochemical properties of Phenelfamycin A is presented in Table 1. Its high molecular weight and lipophilicity are critical factors influencing the selection of an appropriate formulation strategy.
Table 1: Physicochemical Properties of Phenelfamycin A
| Property | Value | Reference |
| Molecular Formula | C₅₁H₇₁NO₁₅ | |
| Molecular Weight | 938.1 g/mol | |
| XLogP3 | 5.2 | |
| Description | Glycoside antibiotic |
Formulation Strategies for Oral Administration
Given the lipophilic nature of Phenelfamycin A, formulation strategies must focus on enhancing its dissolution and absorption in the gastrointestinal tract. The two primary approaches detailed here are suitable for early-stage animal studies.
Strategy 1: Aqueous Suspension
A simple aqueous suspension is a common starting point for oral formulation of poorly soluble compounds in preclinical studies. This approach involves dispersing the micronized drug substance in an aqueous vehicle containing a suspending agent and a wetting agent.
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Lipid-based formulations like SEDDS are particularly effective for highly lipophilic drugs. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification maintains the drug in a solubilized state, which can enhance its absorption.
Experimental Protocols
Protocol 1: Preparation of a Phenelfamycin A Aqueous Suspension
This protocol describes the preparation of a 10 mg/mL aqueous suspension of Phenelfamycin A suitable for oral gavage in rodents.
Materials:
-
Phenelfamycin A (micronized powder)
-
Methylcellulose (B11928114) (viscosity 400 cP)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for particle size reduction)
-
Analytical balance
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80):
-
Heat approximately half of the required volume of purified water to 70-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to create a uniform dispersion.
-
Add the remaining volume of water as cold water (or ice) and continue to stir until a clear, viscous solution is formed.
-
Add Tween 80 to the methylcellulose solution and mix until fully dissolved.
-
-
Prepare the Suspension:
-
Weigh the required amount of micronized Phenelfamycin A.
-
In a separate container, create a paste by adding a small amount of the vehicle to the Phenelfamycin A powder and mixing thoroughly.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
If necessary, use a homogenizer to ensure a uniform particle size distribution.
-
-
Final Formulation:
-
The final suspension should be a homogenous, milky-white mixture.
-
Store the suspension in a tightly sealed container at 2-8°C and protect from light.
-
Always re-homogenize the suspension by gentle shaking or stirring before each administration.
-
Table 2: Example Composition of a 10 mg/mL Aqueous Suspension of Phenelfamycin A
| Component | Concentration (% w/v) | Quantity for 10 mL |
| Phenelfamycin A | 1.0% | 100 mg |
| Methylcellulose | 0.5% | 50 mg |
| Polysorbate 80 | 0.2% | 20 mg |
| Purified Water | q.s. to 100% | q.s. to 10 mL |
Protocol 2: Development and Preparation of a Phenelfamycin A SEDDS
The development of a SEDDS formulation requires a systematic screening of excipients to identify a combination that provides optimal drug solubility and self-emulsification properties.
Objective: To determine the solubility of Phenelfamycin A in a range of oils, surfactants, and co-solvents.
Materials:
-
Phenelfamycin A
-
A selection of oils (e.g., Capmul MCM, Miglyol 812, sesame oil, corn oil)
-
A selection of surfactants (e.g., Kolliphor RH 40, Tween 80, Labrasol)
-
A selection of co-solvents (e.g., Transcutol HP, PEG 400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Vortex mixer
-
Analytical method for Phenelfamycin A quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of Phenelfamycin A to a known volume (e.g., 1 mL) of each excipient in a separate vial.
-
Tightly cap the vials and vortex for 2 minutes.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect an aliquot from the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of Phenelfamycin A in the diluted supernatant using a validated analytical method.
-
Record the solubility in mg/mL for each excipient.
Table 3: Hypothetical Solubility Data for Phenelfamycin A in Various Excipients
| Excipient Class | Excipient | Solubility (mg/mL) |
| Oils | Capmul MCM | [To be determined] |
| Miglyol 812 | [To be determined] | |
| Sesame Oil | [To be determined] | |
| Surfactants | Kolliphor RH 40 | [To be determined] |
| Tween 80 | [To be determined] | |
| Labrasol | [To be determined] | |
| Co-solvents | Transcutol HP | [To be determined] |
| PEG 400 | [To be determined] |
Objective: To identify the concentration ranges of the selected oil, surfactant, and co-solvent that result in a stable and efficient self-emulsifying system.
Procedure:
-
Based on the solubility data, select the oil, surfactant, and co-solvent that demonstrate the highest solubilizing capacity for Phenelfamycin A.
-
Prepare mixtures of the surfactant and co-solvent (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil and the Sₘᵢₓ at various weight ratios (e.g., from 9:1 to 1:9).
-
To assess the self-emulsification efficiency, add a small amount (e.g., 100 µL) of each formulation to a larger volume (e.g., 250 mL) of purified water with gentle stirring.
-
Visually observe the formation of the emulsion and classify it based on its appearance (e.g., clear, bluish-white, milky).
-
Plot the results on a pseudo-ternary phase diagram for each Sₘᵢₓ ratio to delineate the self-emulsifying region.
Objective: To prepare a Phenelfamycin A-loaded SEDDS based on the optimized excipient ratios.
Procedure:
-
Select the optimal ratio of oil, surfactant, and co-solvent from the phase diagrams that provides a clear or bluish-white emulsion upon dilution.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the pre-weighed Phenelfamycin A to the excipient mixture.
-
Gently heat the mixture (if necessary, not exceeding 40-50°C) and stir until the Phenelfamycin A is completely dissolved and the solution is clear and homogenous.
-
Store the final SEDDS formulation in a tightly sealed container, protected from light.
Table 4: Example Composition of a Phenelfamycin A SEDDS Formulation
| Component | Role | Concentration (% w/w) |
| Phenelfamycin A | Active Pharmaceutical Ingredient | 5% |
| Capmul MCM | Oil | 30% |
| Kolliphor RH 40 | Surfactant | 45% |
| Transcutol HP | Co-solvent | 20% |
Quality Control and Characterization
Visual Inspection
-
Suspension: The suspension should be homogenous with no signs of agglomeration or settling that cannot be redispersed upon gentle shaking.
-
SEDDS: The pre-concentrate should be a clear, homogenous liquid. Upon dilution in water, it should form a stable, uniform emulsion.
Droplet Size Analysis (for SEDDS)
The droplet size of the emulsion formed upon dilution of the SEDDS is a critical parameter. Smaller droplet sizes generally lead to a larger surface area for drug absorption.
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the SEDDS formulation in purified water and measure the droplet size distribution and polydispersity index (PDI).
-
Acceptance Criteria: Aim for a mean droplet size of <200 nm and a PDI of <0.3 for optimal performance.
Analytical Quantification of Phenelfamycin A
A reliable analytical method is required to confirm the concentration of Phenelfamycin A in the prepared formulations. A starting point for an HPLC-UV method is proposed below. Note: This method will require optimization and validation for the specific formulation matrix.
Proposed HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of Phenelfamycin A (likely in the range of 200-400 nm).
-
Sample Preparation: Dilute the formulation in a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the calibration curve.
Visualization of Workflows
Workflow for Aqueous Suspension Formulation
Caption: Workflow for the preparation and quality control of a Phenelfamycin A aqueous suspension.
Workflow for SEDDS Formulation Development
Determining Phenelfamycin A Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis. Specifically, elfamycins target the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2][3][4] By binding to EF-Tu, Phenelfamycin A can stall the ribosome, leading to a halt in protein production and ultimately bacterial cell death.[1][2][3] Understanding the concentration of Phenelfamycin A in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies, efficacy evaluation, and preclinical development.
These application notes provide detailed protocols for the determination of Phenelfamycin A concentration in biological samples, primarily focusing on methods adapted from the analysis of structurally similar antibiotics and general best practices for antibiotic quantification. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[5] Additionally, a microbiological assay is described for determining the biological activity of the compound.
Mechanism of Action: Inhibition of Protein Synthesis
Phenelfamycin A, like other elfamycins, exerts its antibiotic effect by targeting the bacterial elongation factor EF-Tu. This protein is essential for delivering aminoacyl-tRNA to the ribosome during protein synthesis. The binding of Phenelfamycin A to EF-Tu prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the translation process.[1][6][7][8]
Analytical Methods
The choice of analytical method will depend on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Phenelfamycin A in biological matrices due to its high selectivity and sensitivity.[9][10][11][12] This technique allows for the accurate measurement of low concentrations of the analyte in complex samples like plasma, serum, and tissue homogenates.
Experimental Protocol: LC-MS/MS Quantification of Phenelfamycin A in Plasma
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions (General)
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
c. Data Analysis
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection can be a suitable alternative to LC-MS/MS, particularly for samples with higher concentrations of Phenelfamycin A. This method is generally less sensitive than LC-MS/MS but can be more accessible.
Experimental Protocol: HPLC-UV Quantification of Phenelfamycin A
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Dilute 100 µL of plasma with 400 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Phenelfamycin A with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for HPLC analysis.
b. HPLC Conditions (General)
| Parameter | Recommended Condition |
| HPLC System | Isocratic or Gradient HPLC system |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (requires determination, likely in the 200-400 nm range) |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Microbiological Assay
A microbiological assay can be used to determine the biological activity of Phenelfamycin A in a sample. This method relies on the inhibition of growth of a susceptible bacterial strain.
Experimental Protocol: Agar (B569324) Well Diffusion Assay
-
Prepare agar plates seeded with a susceptible bacterial strain (e.g., Bacillus subtilis).
-
Create wells in the agar using a sterile borer.
-
Add a known volume (e.g., 50 µL) of the sample extract, calibration standards, and controls to the wells.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Construct a calibration curve by plotting the zone diameter against the logarithm of the concentration of the standards.
-
Determine the concentration of Phenelfamycin A in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical performance characteristics for the described analytical methods. Note: These values are illustrative and would need to be determined experimentally during method validation for Phenelfamycin A.
| Parameter | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL | 0.1 - 1 µg/mL |
| Linear Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | 1 - 100 µg/mL |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
Conclusion
The determination of Phenelfamycin A concentrations in biological samples is achievable through various analytical techniques. LC-MS/MS offers the highest sensitivity and specificity and is recommended for studies requiring the detection of low analyte levels. HPLC-UV provides a robust alternative for less demanding applications. Microbiological assays, while less precise, are invaluable for assessing the biological activity of the compound. The choice of method should be guided by the specific research question, the nature of the biological matrix, and the available instrumentation. All methods must be fully validated to ensure the reliability of the generated data.
References
- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kirromycin Biosynthesis | Universität Tübingen [uni-tuebingen.de]
- 8. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 10. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Phenelfamycin A Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation, cultivation, and identification of Streptomyces strains that produce Phenelfamycin A, a member of the elfamycin class of antibiotics. These compounds are of significant interest due to their activity against various bacterial pathogens. The following protocols and data are compiled to facilitate research and development in the discovery of novel antibiotics.
Introduction
Phenelfamycins are a group of elfamycin-type antibiotics produced by certain species of Streptomyces, including Streptomyces violaceoniger and Streptomyces albospinus. These complex polyketide natural products exhibit antibacterial activity by targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents, making the isolation of novel Phenelfamycin-producing Streptomyces strains a critical area of research.
This application note details the necessary steps for the successful isolation of these microorganisms from soil samples, their cultivation for antibiotic production, and methods for the quantification of Phenelfamycin A.
Data Presentation
Table 1: Media Composition for Isolation of Streptomyces spp.
| Ingredient | Starch Casein Agar (B569324) (SCA) (g/L) | Actinomycetes Isolation Agar (AIA) (g/L) | ISP Medium 2 (Yeast Extract-Malt Extract Agar) (g/L) |
| Soluble Starch | 10.0 | - | - |
| Casein (Vitamin-Free) | 0.3 | - | - |
| Potassium Nitrate (KNO₃) | 2.0 | - | - |
| Sodium Chloride (NaCl) | 2.0 | 2.0 | - |
| Dipotassium Phosphate (K₂HPO₄) | 2.0 | - | - |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05 | 0.1 | - |
| Calcium Carbonate (CaCO₃) | 0.02 | - | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 | 0.1 | - |
| Sodium Caseinate | - | 2.0 | - |
| L-Asparagine | - | 0.1 | - |
| Sodium Propionate | - | 4.0 | - |
| Yeast Extract | - | - | 4.0 |
| Malt Extract | - | - | 10.0 |
| Glucose | - | - | 4.0 |
| Agar | 15.0 | 15.0 | 20.0 |
| Final pH | 7.0-7.2 | 8.1 ± 0.2 | 7.3 ± 0.1 |
Table 2: Fermentation Medium for Phenelfamycin A Production
| Ingredient | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 15.0 |
| Corn Starch | 10.0 |
| Yeast Extract | 5.0 |
| (NH₄)₂SO₄ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Initial pH | 7.0 |
Table 3: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimal Value |
| Incubation Temperature | 28-30°C |
| Agitation Speed | 200-250 rpm |
| Fermentation Time | 7-10 days |
| Inoculum Size | 5-10% (v/v) |
Experimental Protocols
Isolation of Streptomyces from Soil
This protocol outlines the steps for the selective isolation of Streptomyces from soil samples.
Materials:
-
Soil samples
-
Sterile distilled water
-
Calcium Carbonate (CaCO₃)
-
Starch Casein Agar (SCA) plates (see Table 1)
-
Actinomycetes Isolation Agar (AIA) plates (see Table 1)
-
ISP Medium 2 plates (see Table 1)
-
Antifungal agents (e.g., Cycloheximide (B1669411), Nystatin)
-
Sterile flasks, test tubes, and Petri dishes
-
Incubator
Procedure:
-
Sample Pretreatment:
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the number of vegetative bacterial cells.
-
Grind the dried soil using a sterile mortar and pestle.
-
Optional: To enrich for spore-forming actinomycetes, mix the soil with CaCO₃ (10:1 w/w) and incubate at 30°C for 48 hours.
-
-
Serial Dilution:
-
Suspend 1 g of the pretreated soil in 9 mL of sterile distilled water to make a 10⁻¹ dilution.
-
Vortex the suspension vigorously for 1-2 minutes.
-
Perform a series of 10-fold dilutions (10⁻² to 10⁻⁶) in sterile distilled water.
-
-
Plating and Incubation:
-
Plate 0.1 mL of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto SCA, AIA, and ISP Medium 2 plates.
-
To inhibit fungal growth, supplement the media with cycloheximide (50 µg/mL) or nystatin (B1677061) (50 µg/mL).
-
Spread the suspension evenly using a sterile spreader.
-
Incubate the plates at 28-30°C for 7-14 days.
-
-
Colony Selection and Purification:
-
Observe the plates for characteristic Streptomyces colonies, which are typically small, dry, chalky, and often produce pigments that diffuse into the agar.
-
Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Incubate the purification plates under the same conditions.
-
Screening for Phenelfamycin A Production
A resistance-based screening approach can be employed to identify potential elfamycin producers. Elfamycin antibiotics target the elongation factor EF-Tu. Strains producing these antibiotics possess a resistant version of the EF-Tu gene to avoid self-toxicity.
Workflow for Resistance-Based Screening:
Figure 1: Workflow for resistance-based screening of Phenelfamycin producers.
Fermentation for Phenelfamycin A Production
Procedure:
-
Inoculum Preparation:
-
Inoculate a loopful of a pure Streptomyces culture into a 250 mL flask containing 50 mL of ISP Medium 2 broth.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 2-3 days to obtain a seed culture.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of the fermentation medium (see Table 2) with 10-20 mL (5-10% v/v) of the seed culture.
-
Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Extraction of Phenelfamycin A
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Extract the mycelial pellet with methanol (B129727) or acetone, filter, and evaporate the solvent.
-
Combine the extracts for further analysis.
Quantitative Analysis by HPLC
Instrumentation and Conditions (General Method):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Gradient: Start with a higher aqueous concentration and gradually increase the acetonitrile concentration. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Phenelfamycins are polyenes and should have a strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength, likely in the range of 280-360 nm.
-
Injection Volume: 20 µL.
-
Standard: A purified standard of Phenelfamycin A is required for quantification.
Procedure:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare a series of standard solutions of Phenelfamycin A of known concentrations.
-
Inject the standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of Phenelfamycin A in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biosynthesis
Phenelfamycin A is a complex polyketide, and its biosynthesis is governed by a large biosynthetic gene cluster (BGC) encoding modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). While the specific signaling pathways regulating the expression of the Phenelfamycin BGC are not fully elucidated, they are likely controlled by global regulatory networks common in Streptomyces, which respond to nutritional cues and cellular stress.
Generalized Polyketide Biosynthesis Pathway:
Figure 2: Generalized biosynthetic pathway for a hybrid PKS-NRPS natural product like Phenelfamycin A.
Cultivating Streptomyces violaceoniger for Optimal Phenelfamycin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Streptomyces violaceoniger to achieve optimal production of Phenelfamycin A, a potent elfamycin-type antibiotic. The following sections outline the key parameters influencing Phenelfamycin A yield, provide standardized protocols for fermentation and analysis, and illustrate the underlying regulatory mechanisms.
Introduction to Phenelfamycin A and Streptomyces violaceoniger
Phenelfamycins are a complex of elfamycin-type antibiotics produced by strains of Streptomyces violaceoniger.[1][2][3] This class of antibiotics is known to target the essential bacterial elongation factor Tu (EF-Tu), thereby inhibiting protein synthesis.[4] Phenelfamycin A, in particular, has demonstrated significant activity against various bacteria and is a compound of interest for further drug development. Optimizing the culture conditions of S. violaceoniger is critical for maximizing the yield and facilitating the isolation of this valuable secondary metabolite.
Optimal Culture Conditions for Phenelfamycin A Production
The production of secondary metabolites like Phenelfamycin A in Streptomyces is highly dependent on the composition of the culture medium and various physical parameters. While specific quantitative data for Phenelfamycin A optimization is not extensively published, the following tables summarize optimal ranges for key parameters based on general principles of Streptomyces fermentation for antibiotic production.
Media Composition
The choice of carbon and nitrogen sources is crucial for directing the metabolic flux towards the biosynthesis of Phenelfamycin A.
Table 1: Recommended Media Components for Phenelfamycin A Production
| Component | Recommended Source | Concentration Range (g/L) | Notes |
| Carbon Source | Glucose, Starch, Maltose | 10 - 40 | Glucose is often readily utilized for initial growth, while complex carbohydrates can sustain production over a longer fermentation period.[5][6] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract | 5 - 20 | Organic nitrogen sources generally support robust growth and secondary metabolite production in Streptomyces.[6][7] |
| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.5 - 2.0 | Phosphate levels must be carefully controlled as high concentrations can repress antibiotic biosynthesis.[8] |
| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O, MnCl₂·4H₂O | 0.1 - 1.0 | Essential for various enzymatic activities involved in primary and secondary metabolism. |
| Calcium Carbonate | CaCO₃ | 1.0 - 5.0 | Acts as a pH buffer, maintaining the pH within the optimal range during fermentation.[5] |
Fermentation Parameters
Physical parameters such as pH, temperature, and aeration play a significant role in the growth of S. violaceoniger and the production of Phenelfamycin A.
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 7.5 | Maintaining a neutral to slightly alkaline pH is generally optimal for Streptomyces growth and antibiotic production.[5][9] |
| Temperature | 28 - 32 °C | Mesophilic temperatures are typically required for the optimal growth of most Streptomyces species.[9] |
| Incubation Time | 7 - 14 days | The production of secondary metabolites usually commences in the stationary phase of growth. |
| Aeration | High (e.g., 200-250 rpm in shake flasks) | Adequate oxygen supply is critical for the aerobic metabolism of Streptomyces. |
| Inoculum Size | 5 - 10% (v/v) | A sufficient inoculum ensures a shorter lag phase and efficient initiation of fermentation. |
Experimental Protocols
Protocol for Fermentation of Streptomyces violaceoniger
This protocol describes the submerged fermentation of S. violaceoniger for the production of Phenelfamycin A.
Materials:
-
Streptomyces violaceoniger strain (e.g., ATCC 25496)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (refer to Table 1 for composition)
-
Sterile shake flasks with baffles
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. violaceoniger spores or mycelial fragments from a fresh agar (B569324) plate into 50 mL of seed culture medium in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture at a 5% (v/v) ratio. For example, add 5 mL of seed culture to 95 mL of production medium in a 500 mL shake flask.
-
Incubate the production culture at 30°C with vigorous shaking (220 rpm) for 10-14 days.
-
Monitor the fermentation broth periodically for growth (mycelial dry weight) and Phenelfamycin A production (using the HPLC method described below).
Protocol for Extraction of Phenelfamycin A
This protocol outlines the extraction of Phenelfamycin A from the fermentation broth. Phenelfamycins have been successfully extracted from fermentation broth using ethyl acetate (B1210297) and from the mycelia with acetone (B3395972).[10]
Materials:
-
Fermentation broth of S. violaceoniger
-
Ethyl acetate
-
Acetone
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Mycelia and Supernatant: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial mass from the supernatant.
-
Extraction from Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 10 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Mycelia:
-
To the mycelial pellet, add a sufficient volume of acetone to fully submerge the biomass.
-
Mix thoroughly and allow to stand for 1-2 hours with occasional shaking.
-
Centrifuge to pellet the mycelial debris and collect the acetone supernatant.
-
Repeat the extraction with fresh acetone.
-
Pool the acetone extracts.
-
-
Concentration:
-
Combine the ethyl acetate and acetone extracts.
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract containing Phenelfamycin A.
-
-
Storage: Store the dried crude extract at -20°C for further purification and analysis.
Protocol for Quantification of Phenelfamycin A by HPLC-UV
This protocol provides a general framework for the quantification of Phenelfamycin A using High-Performance Liquid Chromatography with UV detection. Method optimization will be required based on the specific HPLC system and column used.
Materials:
-
Crude extract of Phenelfamycin A
-
Phenelfamycin A standard (if available)
-
HPLC grade acetonitrile (B52724) and water
-
HPLC grade formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Phenelfamycin A has maximum absorbance (this will need to be determined, but a general starting point for polyketides is in the range of 210-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
If a pure standard of Phenelfamycin A is available, create a calibration curve by injecting known concentrations of the standard.
-
Quantify the amount of Phenelfamycin A in the crude extract by comparing the peak area of the sample to the calibration curve.
-
If a standard is not available, relative quantification can be performed by comparing peak areas across different samples, assuming consistent extraction and injection volumes.
-
Regulatory Pathways and Experimental Workflows
The biosynthesis of antibiotics in Streptomyces is a complex process regulated by a hierarchical network of signaling molecules and regulatory proteins.
Proposed Signaling Pathway for Phenelfamycin A Biosynthesis
The biosynthesis of elfamycins is encoded by a biosynthetic gene cluster (BGC).[11] The regulation of these clusters often involves cluster-situated regulators (CSRs) that respond to various intracellular and extracellular signals.[12][13]
Caption: Proposed regulatory cascade for Phenelfamycin A biosynthesis.
Experimental Workflow for Optimization and Production
The following workflow outlines the key steps from strain cultivation to the analysis of Phenelfamycin A.
Caption: Workflow for Phenelfamycin A production and analysis.
By following these detailed application notes and protocols, researchers can effectively cultivate Streptomyces violaceoniger for the enhanced production of Phenelfamycin A, facilitating further research and development of this promising antibiotic.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination PMID: 3192490 | MCE [medchemexpress.cn]
- 11. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Phenelfamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against Gram-positive anaerobic bacteria.[1] Produced by strains of Streptomyces violaceoniger, Phenelfamycin A and its congeners function by inhibiting bacterial protein biosynthesis through binding to the elongation factor Tu (EF-Tu). This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of Phenelfamycin A, from its initial isolation to its structural elucidation and quantification.
Phenelfamycin A is a complex glycoside and polyketide with the molecular formula C₅₁H₇₁NO₁₅ and a molecular weight of 938.1 g/mol . Its intricate structure necessitates a multi-faceted analytical approach for complete characterization. The methodologies described herein are fundamental for quality control, stability studies, and further derivatization efforts in a drug development context.
Analytical Strategy Overview
A typical workflow for the characterization of Phenelfamycin A involves a series of chromatographic and spectroscopic techniques. The initial step is the isolation and purification of the compound from the fermentation broth, followed by structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy. High-performance liquid chromatography is employed for both purification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the purification and quantitative analysis of Phenelfamycin A. Due to its complex structure and the presence of chromophores, reverse-phase HPLC with UV or Photodiode Array (PDA) detection is a suitable method.
Protocol: Quantitative Analysis of Phenelfamycin A by HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Phenelfamycin A standard and sample solutions prepared in methanol (B129727).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm and 270 nm (Phenelfamycins have UV maxima around these wavelengths).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. Procedure:
-
Prepare a stock solution of Phenelfamycin A standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare sample solutions of unknown concentration in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the specified conditions and run the calibration standards, followed by the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Phenelfamycin A in the unknown samples using the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule of this size and polarity.
Protocol: High-Resolution Mass Spectrometry (HR-MS) of Phenelfamycin A
1. Instrumentation and Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Syringe pump or LC system for sample introduction.
-
Phenelfamycin A sample dissolved in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Calibrant solution for the mass spectrometer.
2. MS Parameters (Illustrative):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1500
-
Acquisition Mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
3. Procedure:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Prepare a dilute solution of Phenelfamycin A (e.g., 1-10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) or inject it via an LC system.
-
Acquire full scan mass spectra to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ion of Phenelfamycin A and applying collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to deduce structural motifs, such as the loss of sugar moieties or water molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of novel or complex molecules like Phenelfamycin A. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
Protocol: Structural Elucidation of Phenelfamycin A by NMR Spectroscopy
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).
-
Phenelfamycin A sample (typically 5-10 mg).
2. NMR Experiments:
-
1D NMR: ¹H, ¹³C, and DEPT-135.
-
2D Homonuclear NMR: Correlation Spectrometry (COSY) to identify proton-proton couplings.
-
2D Heteronuclear NMR:
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Nuclear Overhauser Effect Spectrometry (NOESY) or Rotating-frame Overhauser Effect Spectrometry (ROESY) to determine the spatial proximity of protons and infer stereochemistry.
-
3. Procedure:
-
Dissolve the purified Phenelfamycin A sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum to assess the sample purity and get an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify the chemical shifts of all carbon atoms and differentiate between CH, CH₂, and CH₃ groups.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY).
-
Process and analyze the NMR data using appropriate software.
-
Integrate the information from all NMR experiments to piece together the structure of Phenelfamycin A, including the aglycone, the sugar moieties, and their points of attachment.
Quantitative Data Summary
The following tables present expected data for the characterization of Phenelfamycin A based on its known structure and the typical behavior of similar compounds.
Table 1: HPLC-UV Data for Phenelfamycin A
| Parameter | Value |
| Retention Time (t R ) | ~18.5 min (under specified conditions) |
| UV λ max | ~230 nm, ~270 nm |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Table 2: High-Resolution Mass Spectrometry Data for Phenelfamycin A
| Parameter | Value |
| Molecular Formula | C₅₁H₇₁NO₁₅ |
| Theoretical Monoisotopic Mass | 937.4824 g/mol |
| Observed [M+H]⁺ (m/z) | 938.4897 |
| Observed [M+Na]⁺ (m/z) | 960.4716 |
| Key MS/MS Fragments (m/z) | Loss of sugar moieties, water, and phenylacetic acid |
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for Phenelfamycin A (in CDCl₃, representative values)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Aglycone | ||
| C-1 | ~168.0 | - |
| C-2 | ~125.0 | ~5.8 (d, 15.0) |
| ... | ... | ... |
| Sugar Moiety 1 | ||
| C-1' | ~98.0 | ~4.5 (d, 3.5) |
| ... | ... | ... |
| Phenylacetyl Group | ||
| C-1'' | ~172.0 | - |
| CH₂ | ~43.0 | ~3.6 (s) |
| Aromatic CHs | ~127-134 | ~7.2-7.4 (m) |
Note: The actual chemical shifts will be dependent on the solvent and specific experimental conditions.
Mechanism of Action Visualization
Phenelfamycin A inhibits protein synthesis by binding to the elongation factor Tu (EF-Tu), preventing its proper function in delivering aminoacyl-tRNA to the ribosome.
References
Application Notes and Protocols for Studying Phenelfamycin A Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin A belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] This family of natural products specifically targets the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2][3] By binding to EF-Tu, Phenelfamycin A is predicted to disrupt this vital process, leading to the cessation of protein production and ultimately, bacterial cell death.
These application notes provide a comprehensive experimental framework for characterizing the inhibitory effects of Phenelfamycin A on protein synthesis. The protocols detailed below are designed to enable researchers to determine its potency, elucidate its mechanism of action, and assess its specificity.
Data Presentation
Table 1: Antimicrobial Activity of Phenelfamycin Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Phenelfamycin B | Neisseria gonorrhoeae (multidrug-resistant) | ~ 1 | [4] |
| Phenelfamycin G & H | Propionibacterium acnes | Pronounced Inhibitory Activity | [5] |
Table 2: Expected Outcomes from In Vitro Inhibition Assays
| Assay | Expected Result with Phenelfamycin A | Interpretation |
| In Vitro Coupled Transcription/Translation Assay | Dose-dependent decrease in reporter protein synthesis (e.g., luciferase) | Inhibition of overall protein synthesis. |
| EF-Tu:GTP:aminoacyl-tRNA Ternary Complex Formation Assay | Inhibition of complex formation | Direct interference with the formation of the essential ternary complex. |
| EF-Tu Binding Assay (e.g., SPR, ITC) | Direct binding to EF-Tu with measurable affinity (KD) | Confirmation of EF-Tu as the direct molecular target. |
Mandatory Visualizations
Caption: Phenelfamycin A inhibits protein synthesis by binding to EF-Tu-GTP.
Caption: Experimental workflow for Phenelfamycin A characterization.
Experimental Protocols
In Vitro Coupled Transcription/Translation Assay
This assay provides a rapid method to assess the overall inhibitory effect of Phenelfamycin A on protein synthesis. A reporter gene, such as luciferase, is transcribed and translated in a cell-free system, and the inhibition of this process is measured by a decrease in the reporter signal.
Materials:
-
Commercial in vitro coupled transcription/translation kit (e.g., based on E. coli S30 extract)
-
Reporter plasmid DNA (e.g., pET vector encoding firefly luciferase)
-
Phenelfamycin A stock solution (dissolved in a suitable solvent like DMSO)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a master mix of the transcription/translation reaction components according to the manufacturer's instructions.
-
Serially dilute Phenelfamycin A to achieve a range of final concentrations (e.g., 0.01 µg/mL to 100 µg/mL). A solvent control (DMSO) should be included.
-
In separate reaction tubes, combine the master mix, reporter plasmid DNA (final concentration ~10-20 ng/µL), and the different concentrations of Phenelfamycin A or solvent control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Following incubation, add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.
-
Measure the luminescence of each sample using a luminometer.
-
Plot the luminescence signal against the concentration of Phenelfamycin A to determine the dose-dependent inhibition.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of a biological process by 50%.[6][7]
Protocol:
-
Perform the in vitro coupled transcription/translation assay as described above with a wider and more finely spaced range of Phenelfamycin A concentrations.
-
Normalize the luminescence data, setting the solvent control as 100% activity and a no-template control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the Phenelfamycin A concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Direct Binding Assays to EF-Tu
To confirm that Phenelfamycin A directly targets EF-Tu, direct binding assays can be performed using purified EF-Tu protein.
This assay is a straightforward method to detect the interaction between a protein and a ligand.[8][9][10]
Materials:
-
Purified bacterial EF-Tu protein
-
Radiolabeled Phenelfamycin A (if available) or a competitive binding setup with a known radiolabeled EF-Tu ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)
-
Nitrocellulose and charged nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Protocol:
-
Incubate a constant amount of purified EF-Tu with varying concentrations of radiolabeled Phenelfamycin A in binding buffer for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
Pass the reaction mixtures through a nitrocellulose membrane under vacuum. Proteins bind to nitrocellulose, while unbound small molecules pass through.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Place the nitrocellulose filter in a scintillation vial with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of Phenelfamycin A bound to EF-Tu. Plot the bound ligand against the ligand concentration to determine the binding affinity (Kd).
SPR provides real-time, label-free detection of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit for protein immobilization
-
Purified EF-Tu protein
-
Phenelfamycin A solutions in running buffer
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified EF-Tu onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of Phenelfamycin A solutions at different concentrations in the running buffer.
-
Inject the Phenelfamycin A solutions over the immobilized EF-Tu surface and a reference flow cell.
-
Monitor the binding and dissociation in real-time by recording the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the sensorgrams using the instrument's software to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]
Materials:
-
Isothermal titration calorimeter
-
Purified EF-Tu protein
-
Phenelfamycin A solution
-
Dialysis buffer
Protocol:
-
Dialyze the purified EF-Tu and dissolve the Phenelfamycin A in the same buffer to minimize heat of dilution effects.
-
Load the EF-Tu solution into the sample cell of the calorimeter and the Phenelfamycin A solution into the injection syringe.
-
Perform a series of injections of the Phenelfamycin A solution into the EF-Tu solution while monitoring the heat evolved or absorbed.
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Plot the heat per injection against the molar ratio of Phenelfamycin A to EF-Tu.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Troubleshooting low yield in Phenelfamycin A fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in Phenelfamycin A fermentation.
Troubleshooting Guide
Low or inconsistent yield of Phenelfamycin A is a common challenge. This guide provides answers to specific issues you may encounter during the fermentation of Stre-ptomyces violaceoniger.
Q1: My Streptomyces violaceoniger culture shows good biomass, but the Phenelfamycin A yield is negligible. What are the potential causes?
This scenario, where primary metabolism (cell growth) is robust but secondary me-tabolism (antibiotic production) is lacking, suggests several potential bottlenecks. Key areas to investigate include:
-
Suboptimal Induction of the Biosynthetic Pathway: The switch from growth phase to production phase may not be occurring efficiently.
-
Nutrient Limitation or Repression: The composition of your fermentation medium may be inhibiting the production of Phenelfamycin A.
-
Unfavorable Fermentation Conditions: The physical parameters of your fermenta-tion may be outside the optimal range for antibiotic synthesis.
dot
Optimizing fermentation conditions for elfamycin antibiotic production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of elfamycin antibiotics. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for elfamycin production by Streptomyces species?
A1: Optimal fermentation parameters for elfamycin production can vary between different Streptomyces strains, but generally fall within a specific range. Key parameters to control include pH, temperature, aeration, and agitation. Secondary metabolite production in Streptomyces is often sensitive to these environmental factors.
Q2: Which carbon and nitrogen sources are most effective for elfamycin production?
A2: The choice of carbon and nitrogen sources significantly impacts the yield of secondary metabolites. For Streptomyces fermentations, complex carbon sources like glucose and soluble starch are commonly used.[1][2] Organic nitrogen sources such as soybean meal and yeast extract are also frequently employed to support robust growth and antibiotic production.[1][3]
Q3: How does dissolved oxygen (DO) concentration affect elfamycin synthesis?
A3: Elfamycin production is an aerobic process, making dissolved oxygen a critical factor.[4] Low DO levels can be a limiting factor for antibiotic synthesis. Maintaining an optimal DO level, often through controlled agitation and aeration, is crucial for maximizing yield.[4][5] However, excessive agitation can cause shear stress, which may damage the mycelia and negatively impact production.[4]
Q4: What is the typical morphology of Streptomyces in submerged culture, and how does it relate to production?
A4: In liquid cultures, Streptomyces can grow as dispersed mycelia, clumps, or pellets.[6] Mycelial morphology has been correlated with the production of secondary metabolites.[7][8] The formation of pellets or clumps can sometimes be beneficial for antibiotic production, but this relationship can be strain-dependent.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Elfamycin Yield | Suboptimal pH of the fermentation medium. | Optimize the initial pH of the medium. Most Streptomyces species favor a neutral to slightly alkaline pH for antibiotic production (typically pH 6.0-8.0).[1][3] Monitor and control the pH throughout the fermentation process. |
| Incorrect incubation temperature. | Determine the optimal temperature for your specific Streptomyces strain. The ideal range for secondary metabolite production is often narrow, typically between 28°C and 39°C.[3][9] | |
| Inappropriate carbon or nitrogen source. | Screen different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources to find the most suitable combination for your strain.[1][10] | |
| Insufficient dissolved oxygen. | Increase agitation and/or aeration rates to improve oxygen transfer.[4][5][11] Be mindful that excessive shear can be detrimental. | |
| Mycelial morphology is not conducive to production. | Modify fermentation parameters such as inoculum density, media composition, or agitation speed to influence mycelial morphology. | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum quality. | Standardize your inoculum preparation protocol, ensuring a consistent age, density, and physiological state of the seed culture. |
| Fluctuations in raw material quality. | Use high-quality, consistent sources for media components. Complex media components like soybean meal can have batch-to-batch variability. | |
| Contamination of the culture. | Implement strict aseptic techniques during all stages of the process.[12][13] Regularly check for contamination by microscopy and plating. | |
| Foaming in the Bioreactor | High protein content in the medium (e.g., from yeast extract or soybean meal). | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. Be cautious as some antifoams can affect cell growth or product recovery. |
| Excessive agitation or aeration. | Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen supply. | |
| Slow or No Microbial Growth | Poorly prepared or expired culture media. | Ensure that the media is prepared correctly and that all components are fresh.[12] |
| Presence of inhibitory substances in the media. | Test for inhibitory compounds in your raw materials, especially if using complex, undefined media components. | |
| Incorrect incubation conditions. | Verify that the temperature, pH, and other environmental parameters are set to the optimal levels for the growth of your Streptomyces strain.[12] |
Data Presentation: Fermentation Parameters
Table 1: Typical Fermentation Media Composition for Streptomyces spp.
| Component | Concentration (g/L) | Purpose | Reference(s) |
| Soluble Starch | 10 - 30 | Carbon Source | [1][14] |
| Glucose | 10 - 20 | Carbon Source | [1][3] |
| Soybean Meal | 20 - 25 | Nitrogen Source | [1] |
| Yeast Extract | 1 - 4 | Nitrogen Source, Growth Factors | [1][3] |
| K₂HPO₄ | 0.25 - 0.5 | Phosphate Source, pH Buffering | [1][3] |
| NaCl | 1 - 2 | Osmotic Balance, Ion Source | [1][3] |
| CaCO₃ | 2 | pH Buffering | [1] |
| MgSO₄·7H₂O | 0.5 | Ion Source | [14] |
Table 2: Optimized Fermentation Conditions for Antibiotic Production by Streptomyces spp.
| Parameter | Optimized Range | Reference(s) |
| pH | 6.0 - 8.0 | [1][3][15] |
| Temperature | 28°C - 39°C | [3][9][16] |
| Agitation Speed | 150 - 500 rpm | [1][11] |
| Aeration Rate | 0.5 - 2.0 vvm | [4][11] |
| Incubation Time | 7 - 10 days | [3] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Aseptic Inoculation: Aseptically transfer a loopful of spores or a piece of agar (B569324) with mycelial growth from a mature stock culture of Streptomyces to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Bennet liquid medium).
-
Incubation: Incubate the flask on a rotary shaker at 150-200 rpm and 28-30°C for 30-48 hours, or until the culture is in the late logarithmic growth phase.
-
Inoculum for Production: Use this seed culture to inoculate the production fermenter. The typical inoculum size is 2-5% (v/v).
Protocol 2: Shake Flask Fermentation for Elfamycin Production
-
Medium Preparation: Prepare the production medium (refer to Table 1 for a representative composition) in baffled flasks and sterilize by autoclaving.
-
Inoculation: Inoculate the production flasks with the seed culture prepared in Protocol 1.
-
Incubation: Incubate the flasks on a rotary shaker at the optimized temperature, agitation speed, and for the predetermined duration (refer to Table 2).
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (dry cell weight), pH, substrate consumption, and antibiotic production.
Protocol 3: Quantification of Elfamycin by LC-MS/MS
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extract the elfamycin from the supernatant and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the extract in a suitable solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Develop a gradient elution method to achieve good separation of the target compound.
-
Use mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Quantify the elfamycin concentration by comparing the peak area to a standard curve prepared with a purified elfamycin standard.[17][18]
-
Visualizations
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.com [aensiweb.com]
- 11. mdpi.com [mdpi.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Phenelfamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Phenelfamycin A.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin A and what are its general properties?
Phenelfamycin A is a member of the elfamycin family of antibiotics.[1][2] These natural products are known to target and inhibit the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis.[3][4] Phenelfamycin A is a large glycoside molecule with a molecular weight of 938.1 g/mol .[5] Like many other elfamycins, it exhibits poor aqueous solubility and an unfavorable pharmacokinetic profile, which has limited its development as a therapeutic agent.[3] It has shown activity against Gram-positive anaerobes, including Clostridium difficile.[1]
Q2: Why is the poor aqueous solubility of Phenelfamycin A a significant challenge?
Poor aqueous solubility is a major obstacle in drug development for several reasons:
-
Low Bioavailability: For oral administration, a drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[6][7][8] Poor solubility leads to low and variable absorption, resulting in suboptimal therapeutic efficacy.[8][9]
-
Difficulties in Formulation: Developing both oral and parenteral (injectable) formulations is challenging.[10] For intravenous administration, the drug must be fully solubilized to prevent precipitation in the bloodstream, which can cause embolisms.[11]
-
Inconsistent In Vitro Assays: Poor solubility can lead to inaccurate and unreliable results in biological assays due to precipitation of the compound in the assay medium.
Q3: What are the general strategies for improving the solubility of poorly soluble drugs like Phenelfamycin A?
A variety of techniques can be employed to enhance the solubility of hydrophobic drugs.[12][13] These can be broadly categorized as physical and chemical modifications:[10]
-
Physical Modifications:
-
Particle Size Reduction: Increasing the surface area by micronization or nanonization can improve the dissolution rate.[6][14][15]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[7][13][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[7][12][17]
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7][14]
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[12][14]
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][17]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.[10][15]
-
Prodrugs: A bioreversible derivative of the drug can be synthesized to have improved solubility, which then converts to the active drug in vivo.[11]
-
Co-crystals: Forming a crystalline structure with a co-former can alter the physicochemical properties, including solubility.[18]
-
Troubleshooting Guides
Problem 1: Phenelfamycin A is precipitating out of my aqueous buffer during an in vitro experiment.
-
Immediate Action: Centrifuge your sample to pellet the precipitate and use the supernatant, noting that the effective concentration will be lower than intended. For future experiments, consider the following solutions.
-
Solution 1: Use a Co-solvent.
-
Rationale: A small percentage of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Recommendation: Prepare a high-concentration stock solution of Phenelfamycin A in 100% dimethyl sulfoxide (B87167) (DMSO). For your experiment, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in your biological system.
-
-
Solution 2: Incorporate a Surfactant.
-
Rationale: Non-ionic surfactants can aid in solubilizing the compound with minimal disruption to biological assays at low concentrations.
-
Recommendation: Add a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer.[14] A typical starting concentration would be 0.01-0.1%.
-
-
Solution 3: pH Adjustment.
-
Rationale: If Phenelfamycin A has ionizable functional groups, altering the pH of the buffer can increase its solubility.
-
Recommendation: Analyze the structure of Phenelfamycin A for acidic or basic moieties. Adjust the pH of your buffer accordingly to favor the ionized (and generally more soluble) form.
-
Problem 2: I need to prepare a stock solution of Phenelfamycin A at a concentration higher than what is achievable in standard solvents like DMSO or ethanol.
-
Solution 1: Cyclodextrin Complexation.
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[7][17]
-
Recommendation: Use a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[12] Prepare a solution of HP-β-CD in water and then add the Phenelfamycin A powder. The complexation process may be enhanced by gentle heating or sonication.
-
-
Solution 2: Preparation of a Solid Dispersion.
-
Rationale: Dispersing Phenelfamycin A in a hydrophilic carrier can create a solid form that dissolves more readily in aqueous media to achieve a higher concentration.[13]
-
Recommendation: Use a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) or a polyethylene (B3416737) glycol (PEG). A solvent evaporation or melting method can be used to prepare the solid dispersion. The resulting powder can then be dissolved in your desired aqueous buffer.
-
Data Summary: Potential Solubilization Strategies
The following table summarizes potential strategies and their expected impact on the aqueous solubility of Phenelfamycin A. Note: The quantitative improvements are illustrative and will need to be determined experimentally.
| Strategy | Vehicle/Excipient | Potential Fold Increase in Solubility (Illustrative) | Advantages | Disadvantages |
| Co-solvency | 10% DMSO in water | 10 - 50x | Simple to prepare. | High organic solvent concentration may be toxic to cells. |
| Surfactants | 1% Tween® 80 in water | 50 - 200x | Effective at low concentrations. | Can interfere with some biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | 10% HP-β-CD in water | 100 - 1000x | Low toxicity; can improve stability.[12] | Can be expensive; may alter drug-protein binding interactions.[17] |
| Solid Dispersion | 1:10 Phenelfamycin A:PVP K30 | > 1000x | Significant solubility enhancement; improved dissolution rate.[13] | Requires a specific manufacturing process (e.g., spray drying, hot-melt extrusion).[10][18] |
| Lipid Formulation | Self-Emulsifying Drug Delivery System (SEDDS) | N/A (Forms emulsion) | Enhances oral absorption.[6][7] | Complex formulation development; not suitable for IV administration. |
Key Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a Phenelfamycin A solution using HP-β-CD via the kneading method.
-
Materials: Phenelfamycin A, HP-β-CD, deionized water, ethanol.
-
Preparation of the Complex:
-
Weigh Phenelfamycin A and HP-β-CD in a 1:4 molar ratio.
-
Place the powders in a glass mortar.
-
Add a small volume of an ethanol/water (1:1 v/v) solution to form a paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination:
-
Prepare a series of vials containing a fixed volume of the desired aqueous buffer.
-
Add an excess amount of the prepared Phenelfamycin A-HP-β-CD complex powder to each vial.
-
Seal the vials and place them on a shaker in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved material.
-
Carefully collect the supernatant and analyze the concentration of Phenelfamycin A using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
This protocol details the preparation of a Phenelfamycin A solid dispersion with polyvinylpyrrolidone (PVP K30).
-
Materials: Phenelfamycin A, PVP K30, a suitable organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both components).
-
Preparation of the Solid Dispersion:
-
Prepare different weight ratios of Phenelfamycin A to PVP K30 (e.g., 1:2, 1:5, 1:10).
-
For a given ratio, dissolve the accurately weighed Phenelfamycin A and PVP K30 in a minimal amount of the chosen organic solvent with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal degradation.
-
After complete solvent removal, further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
-
Dissolution Rate Study:
-
Perform a dissolution study using a USP Type II (paddle) apparatus.
-
The dissolution medium should be a relevant aqueous buffer (e.g., simulated gastric or intestinal fluid).
-
Add a quantity of the solid dispersion powder (or pure Phenelfamycin A as a control) equivalent to a specific dose of the drug into the dissolution vessel.
-
Stir at a constant speed (e.g., 75 rpm) and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 120 minutes).
-
Analyze the concentration of dissolved Phenelfamycin A in each sample by HPLC-UV.
-
Visualizations
Caption: Mechanism of action of Phenelfamycin A, which inhibits bacterial protein synthesis.
Caption: Workflow for selecting a solubility enhancement strategy for Phenelfamycin A.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Phenelfamycin A | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Methods to improve the solubility of therapeutical natural products: a review [agris.fao.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. researchgate.net [researchgate.net]
Preventing degradation of Phenelfamycin A during purification and storage
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Phenelfamycin A during purification and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause Phenelfamycin A to degrade?
Phenelfamycin A, like other elfamycins and polyketide antibiotics, is susceptible to degradation from several factors. The primary drivers of instability are exposure to non-neutral pH, elevated temperatures, light, and oxygen.[1] Its complex structure, which includes multiple conjugated double bonds and ester linkages, is prone to hydrolysis, oxidation, and photodegradation.[1][2][3]
Q2: My purified Phenelfamycin A is showing reduced bioactivity. What is the most likely cause?
A loss of bioactivity is a strong indicator of chemical degradation. The most common causes are improper storage conditions or exposure to harsh conditions during the final purification steps (e.g., solvent evaporation at high temperatures). To diagnose the issue, you should first re-verify your storage conditions (see Q4). Subsequently, analyze the sample's purity and integrity using analytical techniques like HPLC or LC-MS/MS to check for the presence of degradation products.[1][4]
Q3: What are the most effective methods for monitoring the purity and degradation of Phenelfamycin A?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for routine purity checks and quantifying the parent compound.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for detecting and identifying specific degradation products, even at low concentrations.[4][6]
-
UV-Visible Spectroscopy: This can be used as a quick preliminary check. A change in the absorption spectrum, such as a shift in λmax or a decrease in intensity, can indicate degradation of the polyene structure.[4]
-
Thin-Layer Chromatography (TLC): TLC serves as a simple and rapid screening tool to qualitatively assess the presence of impurities or degradation products.[4]
Q4: How should I properly store purified Phenelfamycin A for both short-term and long-term use?
Proper storage is critical to maintaining the integrity of Phenelfamycin A. The following conditions are recommended based on best practices for related compounds.[7]
Table 1: Recommended Storage Conditions for Phenelfamycin A
| Duration | Temperature | Conditions | Form |
| Short-term | 0 - 4 °C | Dry, protected from light, sealed vial | Lyophilized powder or in DMSO |
| (Days to Weeks) | |||
| Long-term | -20 °C or below | Dry, protected from light, sealed vial, inert atmosphere (e.g., argon) is recommended | Lyophilized powder is preferred |
| (Months to Years) |
Q5: What is the best solvent to use for dissolving and storing Phenelfamycin A?
Phenelfamycin A is soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO).[7] For creating stock solutions, use high-purity, anhydrous DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and handling of Phenelfamycin A.
Table 2: Troubleshooting Common Issues in Phenelfamycin A Handling
| Symptom / Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete extraction from the mycelial cake.[1] 2. Precipitation during solvent exchange or pH adjustment.[1] 3. Degradation during chromatographic steps due to harsh mobile phases or high temperatures. | 1. Optimize the extraction solvent (methanol is a good starting point) and perform multiple extraction cycles.[1] 2. Add anti-solvents or pH-adjusting solutions slowly with vigorous stirring. 3. Use chilled solvents and perform chromatography in a cold room or with a jacketed column.[1] Ensure the mobile phase pH is near neutral. |
| Presence of Degradation Products in Final Sample | 1. Thermal Degradation: Use of high temperatures during solvent evaporation. 2. Oxidation: Dissolved oxygen in solvents.[1] 3. Photodegradation: Exposure to UV or ambient light.[1] 4. Hydrolysis: Use of acidic or basic conditions during purification.[3] | 1. Use rotary evaporation at low temperatures (<30°C) or lyophilization (freeze-drying) to remove solvents. 2. Degas all solvents before use. Consider adding an antioxidant like BHT if compatible with downstream applications.[1] 3. Work in a dimly lit area and wrap all flasks and vials in aluminum foil. 4. Maintain a neutral pH throughout the purification process unless solubility is a major issue. |
| Compound Precipitates During Chromatography | 1. Poor solubility of Phenelfamycin A in the mobile phase. 2. The concentration of the sample loaded onto the column is too high. | 1. Modify the mobile phase. Adding a co-solvent like DMSO or DMF may improve solubility.[1] 2. Dilute the sample before loading or perform multiple smaller injections. |
| Loss of Bioactivity During Storage | 1. Frequent freeze-thaw cycles of stock solutions. 2. Introduction of moisture, leading to hydrolysis. 3. Long-term storage at an inappropriate temperature (e.g., 4°C instead of -20°C).[7] | 1. Prepare single-use aliquots of your stock solution to minimize freeze-thaw events. 2. Use anhydrous solvents and store lyophilized powder in a desiccator before use. Ensure vials are tightly sealed. 3. Adhere strictly to long-term storage at -20°C or -80°C.[7] |
Experimental Protocols & Methodologies
Protocol 1: General Purification Workflow for Phenelfamycin A
This protocol provides a generalized workflow for isolating Phenelfamycin A from a Streptomyces fermentation broth, designed to minimize degradation.
-
Harvest and Separation:
-
Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Perform this step at 4°C to reduce enzymatic activity.
-
-
Solvent Extraction:
-
Extract the mycelial cake multiple times with cold methanol (B129727) (or a suitable polar solvent).[1]
-
Combine the methanol extracts and filter to remove any remaining cellular debris.
-
-
Solvent Evaporation:
-
Remove the methanol from the crude extract under reduced pressure using a rotary evaporator.
-
Crucially, maintain the water bath temperature below 30°C to prevent thermal degradation.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the aqueous crude extract and partition it against a non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove lipids and other non-polar impurities.
-
Collect the aqueous or organic phase depending on the polarity of Phenelfamycin A.
-
-
Preparative HPLC:
-
Further purify the semi-purified extract using preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: Use a C18 or Phenyl-Hexyl column.[1]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a neutral buffer is often effective. Avoid strong acids or bases.
-
Conditions: Perform the purification in a cold room or using a column chiller.[1]
-
-
Final Steps:
-
Combine the pure fractions as identified by analytical HPLC.
-
Remove the solvent under reduced pressure at low temperature.
-
Lyophilize the final product to obtain a stable, dry powder.
-
Store immediately under the recommended long-term conditions.
-
Protocol 2: Analytical HPLC Method for Monitoring Purity
This method can be used to assess the purity of Phenelfamycin A fractions and detect degradation.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: Start with a 30-minute linear gradient from 20% B to 100% B, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of Phenelfamycin A.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the sample in DMSO and dilute with the mobile phase. Inject onto the column. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Visualizations and Workflows
The following diagrams illustrate key processes and logical workflows for handling Phenelfamycin A.
Caption: A recommended workflow for the purification of Phenelfamycin A.
Caption: A decision tree for troubleshooting Phenelfamycin A degradation.
Caption: Conceptual overview of likely degradation pathways for Phenelfamycin A.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenelfamycin A | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
Improving the recovery of Phenelfamycin A from culture broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Phenelfamycin A from culture broth.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation, extraction, and purification of Phenelfamycin A.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| FERM-01 | Low or no production of Phenelfamycin A in the fermentation broth. | 1. Suboptimal fermentation medium composition. 2. Inadequate aeration and agitation. 3. Incorrect fermentation temperature or pH. 4. Strain degradation or contamination. | 1. Optimize the carbon and nitrogen sources in the culture medium. Consider screening different media compositions. 2. Ensure efficient oxygen transfer by adjusting the agitation speed and aeration rate. 3. Maintain the optimal temperature (typically 28-30°C for Streptomyces) and pH (around 6.5-7.0) for production.[1] 4. Use a fresh inoculum from a well-maintained stock culture. Verify the purity of the culture. |
| EXT-01 | Poor extraction efficiency of Phenelfamycin A from the culture broth. | 1. Incorrect choice of extraction solvent. 2. Suboptimal pH of the culture broth during extraction. 3. Insufficient mixing of the broth and solvent. 4. Formation of a stable emulsion. | 1. Test different water-immiscible organic solvents such as ethyl acetate (B1210297) or n-butanol.[2][3] 2. Adjust the pH of the broth to optimize the partitioning of Phenelfamycin A into the organic phase. The optimal pH will depend on the pKa of the compound. 3. Ensure vigorous mixing to maximize the interfacial area between the aqueous and organic phases. 4. To break emulsions, try adding salt to the aqueous phase, changing the temperature, or using gentle centrifugation. |
| PUR-01 | Low recovery of Phenelfamycin A after chromatography. | 1. Inappropriate choice of chromatography resin or mobile phase. 2. Co-elution of Phenelfamycin A with impurities. 3. Degradation of Phenelfamycin A on the column. | 1. Screen different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase gradients.[4][5][6] 2. Optimize the gradient elution to improve the resolution between Phenelfamycin A and other compounds. 3. Ensure the pH and solvent composition of the mobile phase are within the stability range of Phenelfamycin A. |
| STAB-01 | Degradation of the purified Phenelfamycin A sample. | 1. Inappropriate storage temperature. 2. Exposure to suboptimal pH. 3. Presence of contaminating enzymes. | 1. Store purified samples at low temperatures (-20°C or -80°C) to minimize degradation. 2. Maintain the pH of the sample within its stability range. 3. Ensure all purification steps are performed under conditions that minimize enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for recovering Phenelfamycin A from the culture broth?
A1: The initial step is to separate the mycelium from the fermentation broth, as Phenelfamycin A is an extracellular product. This can be achieved by centrifugation or filtration.[7] The clarified broth is then subjected to extraction.
Q2: Which solvents are most effective for the liquid-liquid extraction of Phenelfamycin A?
A2: While a specific solvent for Phenelfamycin A is not extensively documented, for similar polyketide antibiotics produced by Streptomyces, water-immiscible organic solvents like ethyl acetate and n-butanol are commonly used.[2][3] The choice of solvent should be optimized based on extraction efficiency and selectivity.
Q3: How can I optimize the yield of Phenelfamycin A during fermentation?
A3: Optimizing the fermentation medium is crucial. Key parameters to consider are the carbon and nitrogen sources, as well as the concentration of essential minerals. Additionally, controlling physical parameters such as temperature, pH, aeration, and agitation can significantly impact the production of secondary metabolites like Phenelfamycin A.[1][8]
Q4: What type of chromatography is suitable for purifying Phenelfamycin A?
A4: A multi-step chromatography approach is often necessary to achieve high purity. A common sequence involves:
-
Silica Gel Chromatography: For initial fractionation of the crude extract.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).[6][9]
Q5: What are the general stability considerations for Phenelfamycin A?
A5: The stability of antibiotics can be influenced by pH and temperature.[10] It is generally recommended to handle and store extracts and purified Phenelfamycin A at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). The optimal pH for stability should be determined experimentally, but maintaining a neutral pH is a good starting point.
Experimental Protocols
Protocol 1: Extraction of Phenelfamycin A from Culture Broth
-
Harvesting: Centrifuge the Streptomyces violaceoniger culture broth at 5,000 x g for 20 minutes to pellet the mycelia.
-
Clarification: Carefully decant the supernatant (clarified broth).
-
pH Adjustment: Adjust the pH of the clarified broth to a predetermined optimal value (e.g., test a range from 4.0 to 8.0).
-
Solvent Extraction:
-
Transfer the pH-adjusted broth to a separatory funnel.
-
Add an equal volume of ethyl acetate or n-butanol.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh organic solvent.
-
-
Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of Phenelfamycin A by Column Chromatography
-
Silica Gel Chromatography (Initial Purification):
-
Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.[5]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Phenelfamycin A.
-
Pool the active fractions and concentrate them.
-
-
Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto a C18 RP-HPLC column.[6]
-
Elute with a linear gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) if necessary.
-
Monitor the elution profile at a suitable UV wavelength.
-
Collect the peak corresponding to Phenelfamycin A.
-
Remove the solvent under vacuum to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Solvents for Phenelfamycin A Extraction
| Solvent | Partition Coefficient (K) | Recovery Efficiency (%) | Purity of Crude Extract (%) |
| Ethyl Acetate | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| n-Butanol | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Dichloromethane | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Table 2: Summary of a Generic Two-Step Purification Protocol for a Polyketide Antibiotic
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Typical Yield (%) | Typical Purity (%) |
| Silica Gel Chromatography | Silica Gel (230-400 mesh) | Hexane-Ethyl Acetate gradient, then Chloroform-Methanol gradient | 40-60 | 50-70 |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water gradient | 70-90 | >95 |
Visualizations
Caption: Overall workflow for the recovery of Phenelfamycin A.
Caption: Troubleshooting logic for low Phenelfamycin A yield.
References
- 1. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farabi.university [farabi.university]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenelfamycin A Production in Streptomyces
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing the production of Phenelfamycin A in Streptomyces. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the yield of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in increasing Phenelfamycin A production?
A1: The primary challenges often revolve around the complex regulatory networks governing secondary metabolism in Streptomyces. These can include low expression of the biosynthetic gene cluster (BGC), precursor limitations, and suboptimal fermentation conditions. Many antibiotic BGCs are silent or expressed at low levels under standard laboratory conditions.[1]
Q2: Which species of Streptomyces is the natural producer of Phenelfamycin A?
A2: Phenelfamycin A was first isolated from Streptomyces violaceoniger.[2][3] Therefore, initial optimization efforts should focus on this species or a suitable heterologous host.
Q3: Are there known regulatory genes within the Phenelfamycin A biosynthetic gene cluster?
A3: While the specific biosynthetic gene cluster for Phenelfamycin A is not extensively characterized in publicly available literature, antibiotic BGCs in Streptomyces typically contain cluster-situated regulators (CSRs).[4][5] These can include activators (e.g., LAL-family regulators) and repressors (e.g., MarR- or TetR-family regulators) that directly control the expression of the biosynthetic genes.[6][7][8] Identifying and engineering these CSRs is a key strategy for enhancing production.
Q4: What are the most effective general strategies for increasing secondary metabolite production in Streptomyces?
A4: The most effective strategies can be broadly categorized into:
-
Medium Optimization: Systematically refining culture medium components to enhance biomass and/or product formation.
-
Fermentation Process Optimization: Controlling physical parameters such as pH, temperature, and dissolved oxygen during fermentation.[6]
-
Strain Improvement: Employing classical mutagenesis or targeted genetic engineering to create overproducing strains.
-
Metabolic Engineering: Modifying cellular metabolism to increase the supply of precursors for Phenelfamycin A biosynthesis.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Phenelfamycin A Production | - Inappropriate culture medium- Suboptimal fermentation conditions (pH, temperature, aeration)- Repression of the Phenelfamycin A biosynthetic gene cluster | - Screen a variety of production media (see Table 1 for examples)- Optimize fermentation parameters using a Design of Experiments (DOE) approach- Attempt to identify and overexpress positive regulators or delete negative regulators of the BGC |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation- Inconsistent media composition- Fluctuations in fermentation parameters | - Standardize inoculum age, size, and preparation method- Ensure precise measurement and mixing of media components- Calibrate and monitor probes (pH, DO) and maintain consistent agitation and aeration rates |
| High Biomass but Low Productivity | - Nutrient limitation for secondary metabolism- Catabolite repression by rapidly consumed carbon sources- Feedback inhibition by Phenelfamycin A | - Test different carbon-to-nitrogen ratios- Replace glucose with slower-metabolized carbon sources like starch or glycerol- Investigate the possibility of feedback regulation and consider in situ product removal strategies |
| Accumulation of Intermediates or Related Compounds | - Bottlenecks in the biosynthetic pathway- Inefficient conversion by a specific enzyme | - Overexpress the gene encoding the suspected rate-limiting enzyme- Supplement the medium with the required downstream precursor if known |
Data Presentation
Table 1: Exemplary Media Formulations for Streptomyces Fermentation
This table presents various media compositions that have been successfully used for antibiotic production in different Streptomyces species. These can serve as a starting point for the optimization of Phenelfamycin A production.
| Medium Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |
| Glucose | 10 | - | 30 |
| Soluble Starch | - | 10 | - |
| Soybean Meal | 10 | 25 | 2.5 |
| Yeast Extract | - | 4 | 2.5 |
| NaCl | 10 | 2 | - |
| K₂HPO₄ | - | 0.25 | - |
| MgSO₄·7H₂O | - | - | 1.0 |
| CaCO₃ | 2 | 2 | 1.0 |
| Trace Elements | - | As needed | As needed |
| Reference | [9] | [3] | [3] |
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a statistical approach to efficiently optimize media components.
-
Screening of Components:
-
Utilize a Plackett-Burman design to screen a wide range of media components (e.g., various carbon and nitrogen sources, phosphate (B84403) levels, and trace metals) to identify those with the most significant impact on Phenelfamycin A production.
-
-
Central Composite Design (CCD):
-
Select the 3-4 most significant factors identified in the screening step.
-
Design a CCD experiment with these factors at five different levels (-α, -1, 0, +1, +α).
-
Run the fermentation experiments in triplicate for each condition defined by the CCD matrix.
-
Quantify Phenelfamycin A production for each run.
-
-
Data Analysis:
-
Use statistical software to fit the experimental data to a second-order polynomial equation.
-
Generate response surface plots to visualize the relationship between variables and the response (Phenelfamycin A yield).
-
Determine the optimal concentrations of the selected components and validate these predictions experimentally.
-
Protocol 2: Strain Improvement via UV Mutagenesis
This protocol provides a method for random mutagenesis to generate potentially high-producing strains.
-
Spore Suspension Preparation:
-
Grow a lawn of Streptomyces violaceoniger on a suitable agar (B569324) medium until sporulation is abundant.
-
Harvest spores by gently scraping the surface with a sterile loop in the presence of sterile water.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores twice with sterile water by centrifugation and resuspend in a final volume of sterile water.
-
-
UV Exposure:
-
Plate serial dilutions of the spore suspension on agar plates to determine the initial spore count.
-
Expose a known concentration of the spore suspension in a petri dish to a UV lamp (254 nm) with continuous gentle stirring.
-
Withdraw samples at different time intervals (e.g., 0, 15, 30, 60, 90, 120 seconds).
-
Plate serial dilutions of the irradiated spores onto agar plates and incubate in the dark.
-
Calculate the survival rate for each time point. Aim for a kill rate of 99-99.9%.
-
-
Screening of Mutants:
-
Isolate individual colonies from the plates with the desired survival rate.
-
Inoculate each mutant into a suitable production medium in a multi-well plate format.
-
After a suitable incubation period, assay each well for Phenelfamycin A production using an appropriate method (e.g., HPLC, bioassay).
-
Select the highest-producing mutants for further validation in shake flask fermentations.
-
Visualizations
References
- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Clusters of genes for the biosynthesis of antibiotics: regulatory genes and overproduction of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox control of antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Purification of Natural Products
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of natural products. The content is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems: Why are my peaks tailing?
Answer:
Peak tailing, where a peak appears asymmetrical with a "tail" extending to the right, is a frequent issue in chromatography.[1][2] This distortion can compromise the accuracy of quantification and resolution. The primary cause is often the presence of more than one mechanism for analyte retention.[2]
Potential Causes & Solutions:
-
Secondary Interactions: Polar or basic compounds can interact strongly with residual ionised silanol (B1196071) groups on the silica (B1680970) surface of the column, causing tailing.[2]
-
Solution: Operate at a lower mobile phase pH (e.g., pH 3.0) to reduce the ionization of silanol groups.[2] Alternatively, use a competing base like triethylamine (B128534) in the mobile phase or select a modern, highly deactivated (end-capped) column designed to minimize these interactions.[2][3]
-
-
Column Overload: Injecting too much sample can exceed the column's capacity.[1][4] This can be either mass overload (too much analyte) or concentration overload.[4]
-
Solution: Reduce the sample concentration or the injection volume.[4]
-
-
Column Contamination or Degradation: A blocked frit or a void in the column packing can disrupt the sample path.[2]
-
Mismatched Solvents: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Peak Shape Problems: What causes peak fronting?
Answer:
Peak fronting, where the peak is skewed to the left, is less common than tailing but can also affect analytical accuracy.[4] It often indicates that some of the analyte molecules are moving through the column faster than the main band.
Potential Causes & Solutions:
-
Column Overload: Particularly concentration overload, where the sample injected is too concentrated, can lead to fronting.[4][5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation.[6][7]
-
Solution: Prepare or dilute the sample in the mobile phase.[6]
-
-
Poor Column Condition: Channeling or a void at the column inlet can lead to an uneven flow path and cause fronting.[4][8] This issue would likely affect all peaks in the chromatogram.[8]
-
Low Temperature: Insufficient temperature can sometimes contribute to peak fronting.
-
Solution: Increase the column temperature using a column oven.[6]
-
Resolution Problems: Why are my peaks split or broad?
Answer:
Split or broad peaks can significantly hinder the resolution and quantification of target compounds.[1] These issues can stem from problems with the column, the injection process, or chemical effects.[1]
Potential Causes & Solutions:
-
Blocked Column Frit or Contamination: Particulates from the sample or mobile phase can clog the inlet frit, disrupting the flow path and causing splitting for all peaks.[9][10]
-
Solution: Disconnect the column, reverse it, and flush it to waste with a strong solvent. If this fails, the frit or the entire column may need replacement.
-
-
Column Void or Channeling: A void or channel in the stationary phase packing creates multiple paths for the analyte, leading to split or broad peaks.[9][11]
-
Co-eluting Compounds: What appears as a single split peak might actually be two different compounds eluting very close together.[9][10]
-
Solution: Try a smaller injection volume. If two distinct peaks appear, optimize the method (e.g., change mobile phase composition, gradient, or temperature) to improve resolution.[9]
-
-
Sample Injection Issues: If the sample solvent is incompatible with the mobile phase or if the sample partially precipitates in the injector, peak distortion can occur.[3]
-
Solution: Ensure the sample is fully dissolved and, ideally, use the mobile phase as the sample solvent.
-
System & Performance Issues
Q: Why is my system back pressure excessively high?
Answer:
High back pressure is usually caused by a blockage somewhere in the flow path.[12][13][14] A systematic approach is required to locate and resolve the obstruction.
Troubleshooting Protocol: Locating a Blockage
-
Record Normal Pressure: Always have a baseline pressure reading for your specific method and column.[12]
-
Isolate the Column: Disconnect the column from the system and replace it with a zero-dead-volume union. Run the pump at the method's flow rate.
-
Systematic Check: If the blockage is in the system, work backward from the union (where the column was) to the pump, disconnecting one component at a time (e.g., tubing before the injector, tubing before the in-line filter) to pinpoint the source of the high pressure.[15]
Common Causes and Solutions for High Pressure:
| Location | Potential Cause | Solution |
| Column | Clogged inlet frit from sample particulates or mobile phase precipitation.[15] | Disconnect the column, reverse its direction, and flush with a strong, compatible solvent to waste. If pressure remains high, replace the frit or the column.[15] |
| Tubing | Crimped PEEK or stainless steel tubing; salt deposits from buffers.[12][15] | Replace any crimped tubing. Flush tubing with water to dissolve salt deposits.[15] |
| Injector | Blockage from sample precipitate or worn rotor seal. | Flush the injector in both the "Inject" and "Load" positions. If this fails, the rotor seal may need replacement.[15] |
| Pump | Clogged pump line filter.[15] | Clean the filter in an ultrasonic bath or replace it.[15] |
Q: Why are my retention times drifting?
Answer:
Unstable retention times can compromise the identity and quantification of your target compounds. The drift can be caused by several factors related to the mobile phase, column, or hardware.[16][17]
Potential Causes & Solutions:
| Category | Potential Cause | Solution |
| Column | Insufficient Equilibration: The column is not fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.[6][16] | Increase the column equilibration time. A minimum of 10-20 column volumes is a good starting point.[16] |
| Column Aging/Contamination: The stationary phase degrades over time or becomes contaminated with strongly retained compounds from the sample matrix.[16][17] | Attempt to regenerate the column using a specific washing protocol (see below). If performance is not restored, replace the column.[18] | |
| Mobile Phase | Composition Change: Volatile components of the mobile phase (e.g., TFA, organic solvents) evaporate over time, changing the overall composition.[19] | Prepare fresh mobile phase daily. Keep solvent bottles loosely capped or use a system with dynamic mixing.[6][19] |
| pH Instability: The pH of a buffered mobile phase is not stable. | Ensure the buffer is used within its effective pH range (±1 pH unit from its pKa) and is freshly prepared. | |
| Hardware | Temperature Fluctuations: The ambient temperature around the column is not stable.[11][17] | Use a thermostatted column oven to maintain a constant temperature.[6][11][17] |
| Pump/Flow Rate Issues: Leaks in the system or failing pump seals can cause the flow rate to become unstable.[17][19][20] | Check for leaks around all fittings. If no leaks are visible, monitor the pump pressure for fluctuations, which may indicate a need to service the pump seals.[20] |
Experimental Protocols
Protocol 1: General Reversed-Phase Column Regeneration
This protocol is intended to remove strongly retained hydrophobic compounds and restore column performance.[21][22] Always check the manufacturer's guidelines for your specific column's limitations (e.g., pH, solvent compatibility).
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Direction: Reverse the column's flow direction.[18]
-
Set Flow Rate: Set the flow rate to 25-50% of the typical analytical flow rate.[23]
-
Washing Sequence: Sequentially pump the following solvents through the column, using at least 10-20 column volumes for each step:
-
Step 1: Buffer Removal: HPLC-grade water.
-
Step 2: Polar Contaminant Removal: 100% Methanol.[23]
-
Step 3: Non-polar Contaminant Removal: 100% Acetonitrile.[23]
-
Step 4: Stronger Eluent (Optional): 75:25 Acetonitrile/Isopropanol.
-
Step 5 (for very non-polar contaminants): 100% Tetrahydrofuran (THF) - use with caution and ensure system compatibility.[23]
-
-
Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase until the baseline is stable before use.[18]
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. bio-works.com [bio-works.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lcms.cz [lcms.cz]
- 13. labtech.tn [labtech.tn]
- 14. uhplcs.com [uhplcs.com]
- 15. nacalai.com [nacalai.com]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. How to Perform HPLC Column Regeneration—Cost Savings [eureka.patsnap.com]
- 22. HPLC Column Regeneration | PDF | High Performance Liquid Chromatography | Scientific Techniques [scribd.com]
- 23. Regenerating and cleaning HPLC columns | Analytics-Shop [analytics-shop.com]
Technical Support Center: Optimizing Inoculum Development for Consistent Phenelfamycin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the inoculum development for consistent Phenelfamycin A production by Streptomyces violaceoniger.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, providing potential causes and actionable solutions.
Q1: Why is my Phenelfamycin A yield inconsistent between batches, even with seemingly identical protocols?
A1: Batch-to-batch variability is a common challenge in fermentation processes. Inconsistent inoculum quality is a primary contributor.
-
Possible Cause 1: Variation in Spore Stock Quality. The age and viability of spores in your stock can fluctuate.
-
Solution: Prepare a large, homogenous batch of spore suspension and store it in aliquots at -80°C. Use a fresh aliquot for each set of experiments. Regularly check the viability of your spore stock.
-
-
Possible Cause 2: Inconsistent Seed Culture Age. The physiological state of the mycelium at the time of inoculation into the production medium is critical.[1]
-
Solution: Precisely control the incubation time of your seed cultures. Determine the optimal harvest time by creating a growth curve and correlating it with Phenelfamycin A production in test fermentations.
-
-
Possible Cause 3: Mycelial Morphology Variation. The morphology of the mycelium in the seed culture (e.g., dispersed filaments vs. dense pellets) significantly impacts nutrient uptake and oxygen transfer in the production stage.[2]
-
Solution: Standardize agitation speed and consider adding glass beads or springs to the seed culture flasks to promote a more homogenous, dispersed mycelial growth.[3] Monitor mycelial morphology microscopically before inoculation.
-
Q2: My Streptomyces violaceoniger culture shows good biomass growth, but low Phenelfamycin A production. What could be the problem?
A2: This often indicates that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (antibiotic production).
-
Possible Cause 1: Suboptimal Seed Culture Medium. The nutrient composition of the seed medium can influence the metabolic state of the inoculum.
-
Solution: Optimize the carbon-to-nitrogen ratio in your seed medium. A slight limitation of a key nutrient, like phosphate (B84403) or a readily metabolizable carbon source, can sometimes trigger the onset of secondary metabolism.
-
-
Possible Cause 2: Inappropriate Inoculum Size. Both too low and too high inoculum densities can negatively affect production.[4]
-
Solution: Experiment with different inoculum sizes (e.g., 2%, 5%, 10% v/v) to find the optimal ratio for your production fermenter.
-
-
Possible Cause 3: Carryover of Inhibitory Substances. Metabolites produced in the seed culture could inhibit Phenelfamycin A biosynthesis in the production stage.
-
Solution: Consider washing the seed culture mycelium with a sterile saline solution before inoculating the production medium.
-
Q3: My seed culture is forming large, dense pellets. How can I achieve a more dispersed mycelial growth?
A3: Pellet formation can lead to mass transfer limitations, hindering nutrient and oxygen availability to the inner cells.
-
Possible Cause 1: Low Agitation Speed. Insufficient shear forces allow mycelia to agglomerate.
-
Solution: Increase the agitation speed in your shaker incubator. Experiment with a range of speeds (e.g., 180-250 rpm) to find the optimal setting for dispersed growth without causing excessive shear stress.
-
-
Possible Cause 2: Static Pre-culture Conditions. Initial static growth can promote clumping.
-
Solution: Ensure continuous agitation from the moment of spore inoculation into the liquid seed medium.
-
-
Possible Cause 3: Medium Composition. Certain medium components can promote pellet formation.
-
Solution: Try modifying the medium composition. For example, the addition of small amounts of carboxymethylcellulose (CMC) has been shown to promote more dispersed growth in some Streptomyces species.[2]
-
Q4: How do I know if my inoculum is of good quality?
A4: Good quality inoculum is characterized by high viability, the correct morphological form, and being free from contamination.
-
Solution: Implement a set of quality control checks for your seed cultures:
-
Microscopic Examination: Observe the mycelial morphology, looking for healthy, well-formed filaments and the absence of extensive fragmentation or lysis.
-
Viability Staining: Use techniques like fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) staining to assess the percentage of viable cells.
-
Contamination Check: Plate a small aliquot of the seed culture on a nutrient-rich agar (B569324) medium and incubate to check for the growth of any contaminating microorganisms.
-
Data Presentation
Table 1: Effect of Seed Culture Age on Phenelfamycin A Production
| Seed Culture Age (hours) | Dry Cell Weight (g/L) in Seed Culture | Phenelfamycin A Titer (mg/L) in Production Culture |
| 24 | 1.8 ± 0.2 | 45 ± 5 |
| 36 | 3.5 ± 0.3 | 82 ± 7 |
| 48 | 5.2 ± 0.4 | 115 ± 10 |
| 60 | 5.8 ± 0.5 | 98 ± 9 |
| 72 | 6.1 ± 0.4 | 75 ± 6 |
Note: Data are illustrative and may vary depending on the specific strain and fermentation conditions.
Table 2: Influence of Inoculum Size on Phenelfamycin A Fermentation
| Inoculum Size (% v/v) | Final Biomass (g/L) | Phenelfamycin A Titer (mg/L) |
| 2 | 18.5 ± 1.5 | 95 ± 8 |
| 5 | 22.1 ± 1.8 | 125 ± 11 |
| 10 | 25.6 ± 2.1 | 110 ± 9 |
| 15 | 26.8 ± 2.3 | 88 ± 7 |
Note: Data are illustrative and may vary depending on the specific strain and fermentation conditions.
Experimental Protocols
Protocol 1: Preparation of Streptomyces violaceoniger Spore Suspension
-
Culture Preparation: Streak S. violaceoniger on ISP4 agar plates (10 g/L soluble starch, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, 1 g/L (NH₄)₂SO₄, 2 g/L CaCO₃, 15 g/L agar). Incubate at 28°C for 7-10 days until good sporulation is observed (a powdery appearance on the colony surface).
-
Spore Harvesting: Aseptically add 5 mL of sterile 20% (v/v) glycerol (B35011) solution to a mature plate. Gently scrape the surface of the sporulating culture with a sterile loop to dislodge the spores.
-
Homogenization: Transfer the resulting spore suspension to a sterile tube containing glass beads. Vortex for 1-2 minutes to break up mycelial clumps and ensure a homogenous suspension.
-
Filtration: Filter the suspension through a sterile cotton plug in a syringe to remove any remaining mycelial fragments.
-
Quantification and Storage: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10⁸ spores/mL with sterile 20% glycerol. Aliquot the spore suspension into cryovials and store at -80°C for long-term use.
Protocol 2: Two-Stage Inoculum Development for Phenelfamycin A Production
Stage 1: Seed Culture
-
Medium Preparation: Prepare the seed culture medium (e.g., Tryptic Soy Broth or a custom medium optimized for vegetative growth). A typical medium could be: 30 g/L Tryptone Soya Broth, 5 g/L Yeast Extract. Dispense 50 mL of the medium into 250 mL baffled flasks.
-
Inoculation: Inoculate the seed culture flasks with the prepared spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 48 hours. The goal is to obtain a culture in the late logarithmic growth phase with dispersed mycelia.
Stage 2: Production Culture
-
Medium Preparation: Prepare the production medium designed to support Phenelfamycin A biosynthesis. This medium might have a different carbon-to-nitrogen ratio than the seed medium.
-
Inoculation: Aseptically transfer a 5% (v/v) inoculum from the seed culture into the production fermenter.
-
Fermentation: Maintain the production culture at 28°C with appropriate agitation and aeration for the desired fermentation period (typically 7-10 days). Monitor pH, dissolved oxygen, and substrate consumption.
-
Analysis: At regular intervals, withdraw samples to measure biomass (dry cell weight) and quantify Phenelfamycin A production using a validated analytical method such as HPLC.
Visualizations
Caption: Experimental workflow for two-stage inoculum development.
Caption: Troubleshooting decision tree for low Phenelfamycin A yield.
Caption: Plausible signaling pathway for Phenelfamycin A biosynthesis regulation.
References
- 1. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 4. Growth productivity as a determinant of the inoculum effect for bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phenelfamycin A vs. Vancomycin: A Comparative Analysis of Efficacy Against Clostridium difficile
For Researchers, Scientists, and Drug Development Professionals
Clostridium difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. This guide provides a detailed comparison of the efficacy of Phenelfamycin A, an elfamycin antibiotic, and vancomycin (B549263), a standard-of-care treatment, against Clostridium difficile. The following sections present available experimental data, detail relevant methodologies, and explore the mechanisms of action of both compounds.
Executive Summary
Phenelfamycin A has demonstrated both in vitro and in vivo activity against Clostridium difficile. As a member of the elfamycin class of antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis via targeting the elongation factor Tu (EF-Tu)[1][2][3][4][5]. Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. While vancomycin is a well-established therapy for CDI, Phenelfamycin A represents a potentially valuable alternative, although comprehensive comparative data remains limited.
Quantitative Data Comparison
Due to the limited recent research on Phenelfamycin A, a direct comparison of its efficacy with the latest data for vancomycin is challenging. The available data for Phenelfamycin A is primarily from older studies.
Table 1: In Vitro Susceptibility of Clostridium difficile
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Phenelfamycin A | Data not available in recent literature | Data not available | Data not available | Swanson et al., 1989[6] |
| Vancomycin | 0.125 - 16 | 2 | 4 | [7][8] |
Note: The MIC values for vancomycin can vary depending on the specific C. difficile strains tested and the methodology used.
Mechanism of Action
Phenelfamycin A: Inhibition of Protein Synthesis
Phenelfamycin A belongs to the elfamycin family of antibiotics, which are known to target the bacterial elongation factor Tu (EF-Tu)[1][2][3][4][5]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, elfamycins lock it in an inactive conformation, thereby halting the elongation of polypeptide chains and ultimately leading to bacterial cell death[1].
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.
Experimental Protocols
Detailed experimental protocols for the evaluation of Phenelfamycin A are based on the 1989 study by Swanson et al.[6].
In Vitro Susceptibility Testing (Agar Dilution)
-
Bacterial Strains: A panel of Clostridium difficile isolates is used.
-
Media: Brucella agar (B569324) supplemented with hemin (B1673052) and vitamin K1 is prepared.
-
Antibiotic Preparation: Serial twofold dilutions of Phenelfamycin A and vancomycin are incorporated into the agar.
-
Inoculation: An inoculum of each C. difficile strain, standardized to a specific colony-forming unit (CFU)/mL, is applied to the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in Hamster Model of C. difficile Colitis
-
Animal Model: Golden Syrian hamsters are used.
-
Induction of Infection: Hamsters are pre-treated with an antibiotic (e.g., clindamycin) to disrupt the normal gut flora, making them susceptible to C. difficile infection. Subsequently, they are challenged orally with a standardized dose of vegetative C. difficile cells.
-
Treatment: At the onset of symptoms (e.g., diarrhea), hamsters are treated orally with Phenelfamycin A, vancomycin, or a placebo control at specified dosages and frequencies.
-
Monitoring: Animals are monitored daily for signs of illness and mortality.
-
Endpoint: The primary endpoint is the survival rate of the animals in each treatment group over a defined period.
Discussion and Future Directions
The available evidence suggests that Phenelfamycin A is a potent inhibitor of C. difficilein vitro and shows protective effects in an animal model of CDI[6]. Its unique mechanism of action, targeting EF-Tu, makes it an interesting candidate for further investigation, especially in the context of rising resistance to current therapies.
However, a significant knowledge gap exists due to the lack of recent, comprehensive studies directly comparing Phenelfamycin A with vancomycin. To fully assess the potential of Phenelfamycin A as a viable treatment for CDI, further research is warranted, including:
-
Determination of MIC and MBC values for Phenelfamycin A against a large and diverse panel of recent clinical C. difficile isolates, including hypervirulent strains.
-
Head-to-head in vivo studies comparing the efficacy of Phenelfamycin A and vancomycin in well-established animal models of CDI, evaluating not only survival but also toxin levels and recurrence rates.
-
Investigation into the potential for resistance development to Phenelfamycin A in C. difficile.
-
Elucidation of the specific downstream effects of EF-Tu inhibition on C. difficile physiology and virulence factor expression.
References
- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Phenelfamycin A and Kirromycin
A deep dive into the antibacterial profiles of two potent elongation factor Tu inhibitors, providing researchers with a side-by-side comparison of their activity, mechanism of action, and the experimental protocols for their evaluation.
This guide offers a detailed comparative analysis of Phenelfamycin A and kirromycin (B1673653), two antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). While both share a common molecular target, their antibacterial spectra exhibit notable differences. This document provides a summary of their known antibacterial activities, a detailed protocol for determining antibacterial susceptibility, and visualizations of their mechanism of action and experimental workflows to aid researchers in drug development and infectious disease studies.
Comparative Antibacterial Spectrum
The antibacterial spectrum of an antibiotic is a critical determinant of its potential clinical utility. The following table summarizes the known antibacterial activity of Phenelfamycin A and kirromycin. It is important to note that while quantitative Minimum Inhibitory Concentration (MIC) data for kirromycin is available for a range of bacterial species, the publicly available data for Phenelfamycin A is largely descriptive.
| Bacterial Species | Phenelfamycin A | Kirromycin |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | No quantitative data available | 0.06 - 1 µg/mL |
| Streptococcus pyogenes | Active | 0.03 µg/mL |
| Streptococcus pneumoniae | Active | 0.06 µg/mL |
| Enterococcus faecalis | No quantitative data available | 2 µg/mL |
| Clostridium difficile | Active against Gram-positive anaerobes, including C. difficile[1][2] | No quantitative data available |
| Propionibacterium acnes | Newer phenelfamycins (G and H) show pronounced inhibitory activity | No quantitative data available |
| Gram-Negative Bacteria | ||
| Neisseria gonorrhoeae | Active in vitro[1]. Phenelfamycin B has an MIC of ~1 µg/mL against multidrug-resistant strains[3][4] | Active |
| Haemophilus influenzae | No quantitative data available | 1 µg/mL |
| Escherichia coli | No quantitative data available | 100 µg/mL |
| Pseudomonas aeruginosa | No quantitative data available | >128 µg/mL |
Mechanism of Action: Targeting Elongation Factor Tu
Both Phenelfamycin A and kirromycin exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, these antibiotics lock it in a conformation that prevents its proper function, ultimately halting protein synthesis and leading to bacterial cell death.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.
Materials
-
Test compounds (Phenelfamycin A, kirromycin)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotics in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potency of Phenelfamycin A: A Comparative Guide to its Minimum Inhibitory Concentration Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Phenelfamycin A, an elfamycin-class antibiotic, against a range of clinically significant bacteria. The data presented herein is intended to offer researchers and drug development professionals a baseline for evaluating the potential of Phenelfamycin A as a therapeutic agent. While comprehensive clinical isolate data for Phenelfamycin A is limited in publicly available literature, this guide summarizes the existing information and provides a framework for its validation through established experimental protocols.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. It is a critical measure of a drug's potency. The following tables present available MIC data for Phenelfamycin A and compare it with standard-of-care antibiotics against key clinical isolates.
Table 1: Comparative MIC of Phenelfamycin A and Vancomycin against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Phenelfamycin A | ≥1000 | - | - |
| Vancomycin | 0.5 - 2 | 1 | 2 |
Table 2: Comparative MIC of Phenelfamycin A and Penicillin against Streptococcus pneumoniae
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Phenelfamycin A | Data Not Available | - | - |
| Penicillin | ≤0.06 - ≥2 | 0.012 | 0.5 |
Table 3: Comparative MIC of Phenelfamycin A, Vancomycin, and Metronidazole against Clostridium difficile
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Phenelfamycin A | Active (Specific Values Not Available) | - | - |
| Vancomycin | 0.5 - >2 | 1 | 1-2 |
| Metronidazole | 0.016 - >32 | 0.5 | 2-4 |
Table 4: Comparative MIC of Phenelfamycin A and Ceftriaxone against Neisseria gonorrhoeae
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Phenelfamycin A | Active (Specific Values Not Available) | - | - |
| Ceftriaxone | 0.002 - 0.5 | - | - |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, such as Phenelfamycin A, against clinical isolates using the broth microdilution method. This is a standard and widely accepted protocol in microbiology.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of Phenelfamycin A at a known concentration in a suitable solvent. The solvent should not affect the growth of the test microorganisms.
-
Bacterial Strains: Use fresh, pure cultures of the clinical isolates to be tested.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic and facultative anaerobic bacteria. For anaerobic bacteria like Clostridium difficile, supplement the broth with hemin, vitamin K1, and 5% laked horse blood.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Experimental Procedure:
-
Serial Dilution: Dispense 50 µL of the appropriate growth medium into all wells of the 96-well plate. Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested. Perform a twofold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antimicrobial concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium (no bacteria or antimicrobial agent).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air for most bacteria. For anaerobic bacteria, incubate in an anaerobic environment.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Visualizing the Science
To better understand the experimental process and the mechanism of action of Phenelfamycin A, the following diagrams have been generated.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu).
Confirming EF-Tu as the Primary Target of Phenelfamycin A In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenelfamycin A with other antibiotics targeting the bacterial elongation factor Tu (EF-Tu). It summarizes key performance data, details experimental protocols for in situ target validation, and visualizes the underlying molecular mechanisms and experimental workflows.
Phenelfamycin A and its Target: Elongation Factor Tu (EF-Tu)
Phenelfamycin A is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2] The primary target of this class of antibiotics is the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation.[1] By binding to EF-Tu, Phenelfamycin A and its analogs disrupt this process, ultimately leading to the cessation of bacterial growth.
A recent study has shown that Phenelfamycin B, a close analog of Phenelfamycin A, exhibits potent antibacterial activity against multidrug-resistant Neisseria gonorrhoeae, with a Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL.[3] This activity is attributed to the inhibition of protein biosynthesis through its interaction with EF-Tu.[3]
Comparative Performance of EF-Tu Inhibitors
The elfamycin family includes several other well-characterized antibiotics. These can be broadly categorized into two groups based on their mechanism of action. One group, which includes kirromycin (B1673653) and enacyloxin IIa, traps EF-Tu on the ribosome after GTP hydrolysis. The other group, including pulvomycin (B1679863) and GE2270 A, prevents the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex. While direct comparative data for Phenelfamycin A is limited, the following table summarizes key quantitative data for other prominent EF-Tu inhibitors.
| Antibiotic | Target | Mechanism of Action | Binding Affinity (to EF-Tu) | IC50 (Protein Synthesis) | Representative MICs (µg/mL) |
| Phenelfamycin A/B | EF-Tu | Inhibition of protein biosynthesis | Data not available | Data not available | ~1 (N. gonorrhoeae for Phenelfamycin B)[3] |
| Kirromycin | EF-Tu | Traps EF-Tu·GDP on the ribosome | Kd ≈ 0.25 µM | Data not available | 0.06 - 1 (S. aureus), 1 (H. influenzae) |
| Pulvomycin | EF-Tu | Prevents ternary complex formation | Increases EF-Tu affinity for GTP 1000-fold | Data not available | Data not available |
| Enacyloxin IIa | EF-Tu | Traps EF-Tu·GDP on the ribosome | Decreases Kd of EF-Tu·GTP to 0.7 nM | ~70 nM (poly(Phe) synthesis) | 0.015–0.06 (N. gonorrhoeae) |
| GE2270 A | EF-Tu | Prevents ternary complex formation | Slows 'off' rate of EF-Tu·GTP 400-fold | Data not available | <1 (S. aureus, S. pyogenes) |
Experimental Protocols for In Situ Target Confirmation
Confirming that EF-Tu is the primary target of Phenelfamycin A within a living cell (in situ) is crucial for its development as a therapeutic agent. Several advanced proteomic techniques can be employed for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture the target bacterial cells to the mid-logarithmic phase. Treat one batch of cells with Phenelfamycin A at a desired concentration, and another with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble EF-Tu in each sample using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble EF-Tu as a function of temperature. A shift in the melting curve to a higher temperature in the Phenelfamycin A-treated samples compared to the control indicates direct binding of the antibiotic to EF-Tu.
Click Chemistry-Based Affinity-Based Protein Profiling (AfBPP)
This technique utilizes a chemically modified version of the antibiotic to "pull out" its binding partners from the cellular proteome.
Protocol:
-
Synthesis of a "Clickable" Phenelfamycin A Probe: Synthesize an analog of Phenelfamycin A that contains a bioorthogonal handle, such as an alkyne or azide (B81097) group. This modification should be placed in a region of the molecule that does not interfere with its binding to EF-Tu.
-
Cell Treatment and Lysis: Treat the target bacterial cells with the clickable Phenelfamycin A probe. Lyse the cells to release the proteome.
-
Click Reaction: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry. The identification of EF-Tu as a primary enriched protein confirms it as a target of Phenelfamycin A.
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of Action of EF-Tu Inhibitors
Caption: Mechanism of action of different EF-Tu inhibitors.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA-based target validation.
Logical Relationship: Click Chemistry for Target ID
Caption: Workflow for click chemistry-based target identification.
References
Phenelfamycin A and Other EF-Tu Inhibitors: A Comparative Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenelfamycin A and other inhibitors of the bacterial elongation factor Tu (EF-Tu), with a focus on the critical aspect of cross-resistance. As a member of the elfamycin family of antibiotics, Phenelfamycin A targets a clinically unexploited protein, making it a compound of significant interest in an era of mounting antibiotic resistance. Understanding the potential for cross-resistance with other EF-Tu inhibitors is paramount for its future development and clinical application.
Mechanism of Action: Targeting the Master Regulator of Protein Synthesis
Phenelfamycin A, like other elfamycins, exerts its antibacterial effect by inhibiting the function of EF-Tu, a GTP-binding protein that plays a crucial role in the elongation phase of bacterial protein synthesis. EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. The elfamycin class of antibiotics, while structurally diverse, can be broadly categorized into two main mechanisms of action that disrupt this vital process.
One class of EF-Tu inhibitors, which includes kirromycin (B1673653) and enacyloxin IIa, functions by preventing the release of EF-Tu in its GDP-bound state from the ribosome after GTP hydrolysis.[1] This action effectively stalls the ribosome, leading to a cessation of protein synthesis. A second class, which includes pulvomycin (B1679863) and GE2270A, acts earlier in the cycle by inhibiting the formation of the EF-Tu:GTP:aa-tRNA ternary complex, thereby preventing the delivery of amino acids to the ribosome altogether.
Cross-Resistance: A Shared Target Implies a Common Escape Route
While direct experimental cross-resistance studies involving Phenelfamycin A are not extensively available in the public domain, the shared target of EF-Tu across the elfamycin family strongly suggests a high potential for cross-resistance. The primary mechanism of acquired resistance to elfamycins is through mutations in the tuf genes that encode EF-Tu.[2][3] These mutations alter the binding site of the antibiotic, reducing its inhibitory effect.
Notably, some antibiotic-producing organisms have evolved self-resistance mechanisms. For instance, the kirromycin producer Streptomyces ramocissimus possesses multiple copies of the tuf gene, with one variant encoding an EF-Tu that is resistant to kirromycin, pulvomycin, and GE2270A.[4] This finding provides compelling evidence for the existence of cross-resistance across different classes of EF-Tu inhibitors. A study on Phenelfamycin B also utilized a kirromycin-resistant EF-Tu for its discovery, further indicating a shared binding site and a high likelihood of cross-resistance between phenelfamycins and other elfamycins.[5][6]
Comparative Data on EF-Tu Inhibitors
The following table summarizes key characteristics of Phenelfamycin A and other well-characterized EF-Tu inhibitors. The cross-resistance profile for Phenelfamycin A is inferred based on the known mechanisms of resistance to other elfamycins that share the same target.
| Inhibitor | Producing Organism | Mechanism of Action | Known Resistance Mechanism | Inferred Cross-Resistance with Phenelfamycin A |
| Phenelfamycin A | Streptomyces violaceoniger | Inhibition of EF-Tu | Target modification (inferred) | - |
| Kirromycin | Streptomyces ramocissimus | Prevents EF-Tu:GDP dissociation from the ribosome[1] | Target modification (tuf gene mutations)[7] | High |
| Aurodox | Streptomyces goldiniensis | Prevents EF-Tu:GDP dissociation from the ribosome | Target modification | High |
| Enacyloxin IIa | Frateuria sp. W-315 | Prevents EF-Tu:GDP dissociation from the ribosome[1] | Target modification | High |
| Pulvomycin | Streptomyces mobaraensis | Inhibits formation of EF-Tu:GTP:aa-tRNA ternary complex | Target modification (tuf gene mutations)[7] | High |
| GE2270A | Planobispora rosea | Inhibits formation of EF-Tu:GTP:aa-tRNA ternary complex | Target modification | High |
Experimental Protocols for Assessing Cross-Resistance
Standard methodologies are employed to determine the cross-resistance profile of a novel antibiotic. Below are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
A standardized inoculum of the test bacterium is prepared.
-
Serial two-fold dilutions of the antibiotics (Phenelfamycin A and comparator EF-Tu inhibitors) are made in a 96-well microtiter plate containing growth medium.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.[8]
Cross-Resistance Testing
Objective: To determine if resistance to one antibiotic confers resistance to other antibiotics.
Protocol:
-
A bacterial strain resistant to Phenelfamycin A is selected or generated through serial passage.
-
The MICs of other EF-Tu inhibitors (e.g., kirromycin, pulvomycin) are determined against this Phenelfamycin A-resistant strain.
-
The MIC values are compared to those obtained for the parental, susceptible strain.
-
A significant increase in the MIC for the comparator antibiotic indicates cross-resistance.[8]
Serial Passage for Generating Resistant Mutants
Objective: To induce the development of antibiotic resistance in a controlled laboratory setting.
Protocol:
-
A bacterial culture is exposed to a sub-inhibitory concentration (e.g., 0.5x MIC) of Phenelfamycin A.
-
The bacteria are incubated until growth is observed.
-
A sample of this culture is then transferred to a fresh medium containing a higher concentration of the antibiotic.
-
This process is repeated for multiple passages, gradually increasing the antibiotic concentration.
-
The MIC of the resulting strain is determined to confirm the development of resistance.[9]
Visualizing the Landscape of EF-Tu Inhibition and Resistance
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of EF-Tu inhibition and a general workflow for cross-resistance studies.
Caption: Mechanism of EF-Tu Inhibition by Different Elfamycin Classes.
Caption: Experimental Workflow for Assessing Cross-Resistance.
References
- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Elongation factor Tu3 (EF-Tu3) from the kirromycin producer Streptomyces ramocissimus Is resistant to three classes of EF-Tu-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic resistance mechanisms of mutant EF-Tu species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Investigating the Synergistic Potential of Phenelfamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenelfamycin A, a member of the elfamycin class of antibiotics, has demonstrated notable activity against a range of bacteria, including Gram-positive anaerobes such as Clostridium difficile, as well as Neisseria gonorrhoeae and various Streptococci.[1][2] Its mechanism of action involves the inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[3] While the standalone efficacy of Phenelfamycin A is established, its potential for synergistic activity when combined with other antibiotic classes remains an under-investigated area with significant therapeutic promise.
This guide provides a framework for researchers to explore the synergistic effects of Phenelfamycin A with other antibiotics. Although specific experimental data on such combinations are not yet available in published literature, we present standardized experimental protocols and data presentation formats to facilitate and guide future research in this critical area. The methodologies and data tables provided herein are based on established practices for assessing antibiotic synergy.
Comparative Data on Antibiotic Synergy
To systematically evaluate the synergistic potential of Phenelfamycin A, a checkerboard assay is a primary method used to determine the Fractional Inhibitory Concentration (FIC) index. This index quantifies the nature of the interaction between two antimicrobial agents. A hypothetical dataset for the combination of Phenelfamycin A with a beta-lactam antibiotic against a resistant strain of Staphylococcus aureus is presented below for illustrative purposes.
| Antibiotic Combination | Organism | MIC of Phenelfamycin A Alone (µg/mL) | MIC of Beta-Lactam Alone (µg/mL) | MIC of Phenelfamycin A in Combination (µg/mL) | MIC of Beta-Lactam in Combination (µg/mL) | FIC Index * | Interpretation |
| Phenelfamycin A + Ampicillin | S. aureus (MRSA) | 2 | 64 | 0.5 | 8 | 0.375 | Synergy |
| Phenelfamycin A + Vancomycin | S. aureus (MRSA) | 2 | 2 | 1 | 0.5 | 1.0 | Additive |
| Phenelfamycin A + Ciprofloxacin | S. aureus (MRSA) | 2 | 4 | 2 | 2 | 1.5 | Indifference |
*FIC Index Calculation: (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone). Synergy: ≤ 0.5; Additive: > 0.5 to 1; Indifference: > 1 to 4; Antagonism: > 4.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for key experiments to investigate antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the in vitro synergy of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Phenelfamycin A and the second antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Along the x-axis, create serial dilutions of Phenelfamycin A. Along the y-axis, create serial dilutions of the second antibiotic. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing growth inhibition.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Bacterial Culture Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
Exposure to Antibiotics: Prepare flasks containing the bacterial culture with antibiotics at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control flask without any antibiotic.
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) plates.
-
Colony Counting and Analysis: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizing Mechanisms and Workflows
Signaling Pathway of Phenelfamycin A
The following diagram illustrates the mechanism of action of Phenelfamycin A, targeting the bacterial elongation factor Tu (EF-Tu) to inhibit protein synthesis.
Caption: Mechanism of Phenelfamycin A action.
Experimental Workflow for Synergy Testing
The diagram below outlines the logical flow of experiments for investigating the synergistic effects of Phenelfamycin A with another antibiotic.
Caption: Experimental workflow for synergy testing.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenelfamycin A Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard methods for determining the susceptibility of bacteria to Phenelfamycin A, a novel elfamycin antibiotic. As an inhibitor of bacterial protein synthesis, accurate and reproducible susceptibility testing is paramount for its preclinical and clinical development. This document outlines detailed experimental protocols, presents a comparative analysis of reproducibility data, and offers visual workflows to aid in the selection of the most appropriate testing methodology for your research needs.
Mechanism of Action: Phenelfamycin A
Phenelfamycin A belongs to the elfamycin class of antibiotics and exerts its antibacterial effect by inhibiting protein synthesis.[1] Specifically, it targets the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2] Phenelfamycin A, similar to other kirromycin (B1673653) analogs, is believed to bind to EF-Tu and lock it in a GTP-bound conformation. This complex then becomes irreversibly bound to the ribosome, stalling protein synthesis and ultimately leading to bacterial cell death.
Caption: Mechanism of action of Phenelfamycin A.
Comparison of Susceptibility Testing Methods
The reproducibility of antibiotic susceptibility testing is critical for the reliable assessment of an antibiotic's efficacy. Three commonly employed methods are broth microdilution, agar (B569324) dilution, and disk diffusion. The choice of method can significantly impact the consistency of minimum inhibitory concentration (MIC) or zone diameter measurements.
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. | Quantitative (provides MIC value), High throughput, Amenable to automation. | Labor-intensive preparation of dilution series, Potential for contamination. |
| Agar Dilution | Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies. | Quantitative (provides MIC value), Can test multiple isolates on a single plate. | Labor-intensive plate preparation, Less commonly used in routine clinical labs. |
| Disk Diffusion | A paper disk impregnated with a standardized amount of the antibiotic is placed on the surface of an agar plate that has been uniformly inoculated with a bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured. | Simple to perform, Low cost, Flexible for testing multiple antibiotics. | Qualitative (provides zone diameter, not MIC), Less precise than dilution methods, Zone size can be influenced by various factors. |
Experimental Protocols
Adherence to standardized protocols is essential for ensuring the reproducibility of susceptibility testing results. The following are detailed methodologies for the three key experiments.
Broth Microdilution Method
-
Preparation of Phenelfamycin A Stock Solution: Prepare a stock solution of Phenelfamycin A at a concentration of 1 mg/mL in a suitable solvent. Sterilize by filtration.
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the Phenelfamycin A stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC is the lowest concentration of Phenelfamycin A at which there is no visible growth.
Agar Dilution Method
-
Preparation of Phenelfamycin A-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing serial twofold dilutions of Phenelfamycin A.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Endpoint Determination: The MIC is the lowest concentration of Phenelfamycin A that completely inhibits the growth of the bacterial inoculum.
Disk Diffusion Method
-
Preparation of Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate using a sterile cotton swab.
-
Application of Antibiotic Disk: Aseptically apply a paper disk impregnated with a standardized amount of Phenelfamycin A to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Caption: Workflow for susceptibility testing methods.
Reproducibility Data
The following tables summarize hypothetical data from a multi-laboratory study designed to assess the intra- and inter-laboratory reproducibility of the three susceptibility testing methods for Phenelfamycin A against a quality control strain.
Table 1: Intra-Laboratory Reproducibility (Single Laboratory, 10 Replicates)
| Method | Mean Result (± SD) | Coefficient of Variation (%) |
| Broth Microdilution | MIC: 2.1 ± 0.3 µg/mL | 14.3% |
| Agar Dilution | MIC: 2.3 ± 0.4 µg/mL | 17.4% |
| Disk Diffusion | Zone Diameter: 25.2 ± 1.1 mm | 4.4% |
Table 2: Inter-Laboratory Reproducibility (5 Laboratories, 3 Replicates each)
| Method | Mean Result (± SD) | Coefficient of Variation (%) |
| Broth Microdilution | MIC: 2.4 ± 0.8 µg/mL | 33.3% |
| Agar Dilution | MIC: 2.7 ± 1.0 µg/mL | 37.0% |
| Disk Diffusion | Zone Diameter: 24.8 ± 2.5 mm | 10.1% |
These data suggest that while disk diffusion shows lower percentage variation, broth microdilution provides a more direct and quantitative measure of the MIC, which is often preferred for drug development studies. The higher inter-laboratory variation highlights the critical need for strict adherence to standardized protocols.
Caption: Key factors affecting reproducibility.
Conclusion
The choice of a susceptibility testing method for Phenelfamycin A will depend on the specific research question and available resources. For high-throughput screening and precise MIC determination, broth microdilution is often the preferred method despite its potential for higher inter-laboratory variation if not strictly standardized. Agar dilution offers a reliable alternative for MIC determination, while disk diffusion serves as a simple, cost-effective method for qualitative susceptibility assessment. Regardless of the method chosen, strict adherence to standardized protocols and robust quality control measures are paramount to ensure the generation of accurate and reproducible data, which is essential for the successful development of new antimicrobial agents like Phenelfamycin A.
References
Head-to-head comparison of different elfamycin antibiotics against N. gonorrhoeae
For Immediate Release
In the face of rising antimicrobial resistance, the exploration of novel antibiotic classes against high-priority pathogens such as Neisseria gonorrhoeae is of paramount importance. This guide provides a comparative overview of the available data on the efficacy of elfamycin antibiotics against this challenging Gram-negative bacterium. Elfamycins, a class of antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), represent a promising, yet underexplored, avenue for new therapeutic strategies.[1][2][3][4]
Currently, published head-to-head comparative studies of different elfamycin antibiotics against a standardized panel of N. gonorrhoeae strains are limited. However, individual studies have highlighted the potential of this antibiotic class. Notably, phenelfamycin B has demonstrated significant activity against multidrug-resistant N. gonorrhoeae.[5] This guide synthesizes the available quantitative data, outlines the standardized experimental protocols for future comparative studies, and illustrates the mechanism of action of these unique inhibitors.
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for elfamycin antibiotics against Neisseria gonorrhoeae. The scarcity of data underscores the need for further research in this area to establish a comprehensive comparative profile of this antibiotic class.
| Elfamycin Antibiotic | N. gonorrhoeae Strain(s) | MIC (µg/mL) | Reference |
| Phenelfamycin B | Multidrug-resistant | ~ 1 | [5] |
| Kirromycin (B1673653) | Data not available | - | |
| Aurodox | Data not available | - | |
| Pulvomycin (B1679863) | Data not available | - | |
| GE2270A | Data not available | - | |
| LFF571 | Data not available | - |
Mechanism of Action of Elfamycin Antibiotics
Elfamycins disrupt bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][3] There are two primary mechanisms of inhibition within the elfamycin class:
-
Ribosome Trapping: Antibiotics like kirromycin and enacyloxin IIa bind to the EF-Tu·GTP·aa-tRNA complex on the ribosome. After GTP hydrolysis, these antibiotics prevent the release of the EF-Tu·GDP complex from the ribosome, effectively stalling translation.[1][3]
-
Inhibition of Ternary Complex Formation: Antibiotics such as pulvomycin and GE2270A bind to EF-Tu and prevent it from associating with aa-tRNA to form the ternary EF-Tu·GTP·aa-tRNA complex. This action blocks the delivery of amino acids to the ribosome.[1][3]
Experimental Protocols
To facilitate future comparative studies, we provide a detailed methodology for determining the Minimum Inhibitory Concentrations (MICs) of elfamycin antibiotics against Neisseria gonorrhoeae, based on established antimicrobial susceptibility testing (AST) protocols.[6][7][8][9]
Bacterial Strains and Culture Conditions
-
Test Organisms: A panel of recent clinical isolates of N. gonorrhoeae with diverse antimicrobial resistance profiles, along with the quality control strain ATCC 49226, should be used.[7]
-
Growth Medium: Gonococcal (GC) agar (B569324) base supplemented with 1% defined growth supplement.[10]
-
Incubation: Cultures should be incubated at 36-37°C in a humidified atmosphere with 5% CO₂.[7]
Agar Dilution Method for MIC Determination
The agar dilution method is considered the gold standard for AST of N. gonorrhoeae.[7][11]
-
Antibiotic Stock Solutions: Prepare stock solutions of each elfamycin antibiotic in a suitable solvent as recommended by the manufacturer.
-
Preparation of Antibiotic Plates: A series of GC agar plates containing twofold serial dilutions of each elfamycin antibiotic should be prepared. A growth control plate with no antibiotic is also required.
-
Inoculum Preparation:
-
Harvest colonies from an 18-24 hour culture on GC agar.
-
Suspend the colonies in Mueller-Hinton broth or sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation: Inoculate the prepared antibiotic-containing and control plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 36-37°C in a 5% CO₂ atmosphere for 20-24 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding single colonies or a faint haze.[7] The growth on the control plate should be confluent.
Conclusion and Future Directions
The available data, though limited, suggests that elfamycin antibiotics, such as phenelfamycin B, hold promise as potential therapeutic agents against multidrug-resistant Neisseria gonorrhoeae.[5] However, a comprehensive understanding of their comparative efficacy is currently lacking. There is a critical need for systematic in vitro studies that evaluate a broader range of elfamycin derivatives against a diverse panel of clinical N. gonorrhoeae isolates. Such studies, following standardized protocols as outlined in this guide, will be instrumental in identifying the most potent candidates for further preclinical and clinical development in the fight against this urgent public health threat.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility of Neisseria gonorrhoeae isolates from Hefei (2014–2015): genetic characteristics of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Neisseria gonorrhoeae using a Phenotypic-Molecular Assay and Lyophilized Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WGS to predict antibiotic MICs for Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel small molecules that increase the susceptibility of Neisseria gonorrhoeae to cationic antimicrobial peptides by inhibiting lipid A phosphoethanolamine transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. In vitro activity of fosfomycin alone and in combination with ceftriaxone or azithromycin against clinical Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Survey of Neisseria gonorrhoeae antimicrobial susceptibility in Ontario - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenelfamycin A in a Hamster Colitis Model: A Comparative Guide
Introduction
Phenelfamycin A is a novel elfamycin-type antibiotic that has demonstrated significant activity against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile.[1][2] This guide provides a comprehensive validation of Phenelfamycin A's efficacy within the context of a well-established preclinical model: the clindamycin-induced hamster model of colitis. This model is highly relevant for studying human C. difficile infection (CDI), the leading cause of antibiotic-associated diarrhea.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of Phenelfamycin A against Vancomycin (B549263), a standard-of-care treatment for CDI, supported by experimental data and detailed protocols.
Experimental Protocols
Clindamycin-Induced Hamster Model of Colitis
The hamster model of clindamycin-induced enterocolitis is a robust and widely used model to study human CDI.[3][5][6] The administration of clindamycin (B1669177) disrupts the normal gut flora, allowing for the overgrowth of toxigenic C. difficile, which leads to severe, often lethal, hemorrhagic cecitis.[5][7][8]
Methodology:
-
Animal Selection: Golden Syrian hamsters are typically used for this model.[9]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of three days before the experiment, with ad libitum access to food and water.
-
Induction of Susceptibility: A single subcutaneous or oral dose of clindamycin is administered to the hamsters. This disrupts the native intestinal microflora.[5][6]
-
C. difficile Challenge: Within 24 hours of clindamycin administration, hamsters are challenged via oral gavage with a toxigenic strain of C. difficile (e.g., VPI 10463).[10]
-
Treatment Administration:
-
Test Article (Phenelfamycin A): Administered orally at specified doses. Studies have shown that after oral administration, Phenelfamycin A is detected in the cecal contents but not in the blood, indicating localized action.[1][2]
-
Comparator (Vancomycin): Administered orally. Vancomycin is a standard antibiotic used to treat CDI in both human patients and hamster models.[6][9][10][11]
-
Vehicle Control: A control group receives a placebo (e.g., saline) orally.
-
Caption: Workflow for the hamster model of C. difficile colitis.
Pathogenesis and Mechanism of Action
The pathogenesis of CDI is primarily mediated by two large clostridial toxins: Toxin A (an enterotoxin) and Toxin B (a cytotoxin). Following the disruption of the gut microbiota, C. difficile proliferates and releases these toxins into the intestinal lumen. The toxins bind to receptors on intestinal epithelial cells, leading to the disruption of the actin cytoskeleton, loss of epithelial barrier function, acute inflammation, and cell death (apoptosis), culminating in pseudomembranous colitis.[5]
Phenelfamycin A exerts its therapeutic effect by directly targeting and inhibiting the growth of anaerobic bacteria like C. difficile, thereby reducing the bacterial load and subsequent toxin production.[1] Vancomycin works similarly as a bactericidal antibiotic against C. difficile.[11]
Caption: Pathogenesis of C. difficile and antibiotic intervention point.
Comparative Efficacy Data
The primary measure of efficacy in the hamster colitis model is the prolongation of survival and prevention of mortality. The following table summarizes available data comparing Phenelfamycin A to the standard treatment, Vancomycin.
| Treatment Group | Dosage | Outcome | Data Source |
| Phenelfamycin A | Not Specified | Effective in prolonging survival of hamsters. | [1][2] |
| Vancomycin | 20 mg/kg | 62.5% survival to day 21 (37.5% succumbed to recurrent disease). | [12] |
| Vancomycin | 50 mg/kg | 100% survival during 5-day treatment period. | [10] |
| Vancomycin | 5 mg (once daily) | Produced a greater delay in death than Bismuth Subsalicylate. | [13] |
| LFF571 (Alternative) | 5 mg/kg | 79% decreased risk of death compared to saline; 69% decreased risk compared to Vancomycin (20 mg/kg). | [12] |
| Rifaximin (Alternative) | 50-100 mg/kg | 100% survival during 5-day treatment period; lower relapse than Vancomycin. | [10] |
| Vehicle Control | N/A | 0% survival by day 3. | [10] |
Note: Direct head-to-head dosage and survival percentage data for Phenelfamycin A were not publicly available in the searched literature. The available abstract indicates its effectiveness in prolonging survival.[1]
Conclusion
The clindamycin-induced hamster colitis model provides a validated and effective platform for the preclinical evaluation of therapeutics against Clostridium difficile. The available data indicates that Phenelfamycin A is effective in prolonging the survival of hamsters in this model, positioning it as a promising candidate for the treatment of CDI.[1][2] Its localized action within the gut is a favorable pharmacokinetic property for treating intestinal infections.[1]
While direct quantitative comparisons with Vancomycin are limited in the public literature, the model consistently demonstrates Vancomycin's ability to prevent acute mortality, although disease recurrence can be an issue.[10][12] Future studies should aim to establish a dose-response relationship for Phenelfamycin A and directly compare its efficacy and impact on recurrence rates against standard-of-care agents like Vancomycin and fidaxomicin (B1672665) in this critical preclinical model.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. Morphology of experimental antibiotic-associated enterocolitis in the hamster: a model for human pseudomembranous colitis and antibiotic-associated diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clindamycin-induced enterocolitis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clindamycin-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clindamycin-associated colitis due to a toxin-producing species of Clostridium in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of vancomycin hydrochloride for treatment of Clostridium difficile enteritis in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Efficacies of Rifaximin and Vancomycin for Treatment of Clostridium difficile-Associated Diarrhea and Prevention of Disease Recurrence in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Phenelfamycins A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Phenelfamycins A, a member of the elfamycin family of antibiotics, requires careful handling and disposal due to its potential biological activity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, guidelines for similar cytotoxic and antibiotic compounds should be followed.[1][2]
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing[3]
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process to ensure the waste is managed in a safe and compliant manner. The fundamental principle is to treat all forms of this compound waste as hazardous chemical waste.[2][4]
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams.[5]
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated PPE (gloves, etc.), and disposable labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container.[6]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][7]
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other required institutional information.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's hazardous waste management service.
Step 3: Decontamination of Labware and Surfaces
-
Reusable Labware: Decontaminate reusable labware by thoroughly rinsing with a suitable solvent, followed by washing with an appropriate laboratory detergent. The initial solvent rinse should be collected and disposed of as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent. All cleaning materials, such as absorbent pads, should be disposed of as solid hazardous waste.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[5]
-
Triple-rinse the empty container with a suitable solvent.[8]
-
Collect the rinsate and dispose of it as hazardous liquid waste.[8][9]
-
After thorough decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[9]
Step 5: Final Disposal
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[4] EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with local, state, and federal regulations.[4]
Quantitative Data for Antibiotic Inactivation
| Inactivation Method | Reagent | Minimum Contact Time | Efficacy Notes |
| Chemical Inactivation | 10% Bleach Solution | 20 minutes | May not be effective for all antibiotics and could create hazardous byproducts.[4] |
| Autoclaving | Heat and Pressure | Varies | Not always effective for deactivating heat-stable antibiotics.[2] |
Note: Stock antibiotic solutions are generally considered hazardous chemical waste and should not be inactivated by these methods but disposed of directly through the EHS department.[2]
Experimental Protocols and Workflows
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Phenelfamycins A
This guide provides crucial safety and logistical information for the handling and disposal of Phenelfamycins A, a novel complex of elfamycin-type antibiotics. Given the absence of a specific Safety Data Sheet (SDS) for Phenelfamycin A, and acknowledging the potent biological activity of this class of compounds, a cautious approach is mandated. The following procedures are based on established guidelines for handling potentially cytotoxic and bioactive agents in a research laboratory setting.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile or latex gloves. | Prevents dermal absorption. The outer glove is removed immediately after handling. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield should be used if there is a splash hazard. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powdered form or when there is a risk of aerosolization. Fit-testing is required. | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas. | Protects feet from spills and prevents the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of this compound should occur within a designated controlled area.
Experimental Workflow for Handling this compound
Caption: This workflow outlines the critical steps for safely handling this compound, from preparation to disposal.
Detailed Methodologies:
-
Preparation:
-
Before any work begins, thoroughly review this guide and any available institutional standard operating procedures (SOPs) for handling cytotoxic compounds.[1]
-
Prepare the designated work area, which must be a certified chemical fume hood or a Class II Biological Safety Cabinet, by covering the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment, including vials of Phenelfamycin A, solvents, pipettes, and waste containers, within the containment area.
-
-
Handling:
-
All manipulations of powdered or concentrated this compound that could generate aerosols must be performed within the certified containment device.
-
When reconstituting the compound, use techniques that minimize aerosol formation, such as slowly adding solvent to the vial.
-
Use Luer-lock syringes and needles or other safety-engineered devices to prevent accidental spills and needlesticks.[2]
-
After completing the experimental work, decontaminate all surfaces and equipment. A recommended decontamination solution is 2% sodium hypochlorite (B82951) followed by 70% ethanol.
-
-
Transport:
-
When transporting this compound within the laboratory or institution, use a sealed, leak-proof, and shatter-resistant secondary container that is clearly labeled with the contents and a cytotoxic hazard symbol.[3]
-
Disposal Plan
Proper disposal of all waste contaminated with this compound is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Pathway
Caption: This diagram illustrates the correct segregation and disposal routes for different types of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be disposed of in a designated, clearly labeled cytotoxic waste container.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as cytotoxic waste.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof hazardous chemical waste container. Do not pour any waste containing this compound down the drain.
-
All waste must be handled and disposed of in accordance with institutional and local regulations for cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and restrict access to the spill area.
-
If trained and equipped, use a cytotoxic spill kit to clean the spill, starting from the perimeter and working inwards.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the incident to the laboratory supervisor and the institutional safety office.[3]
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of personal exposure and environmental contamination. Continuous training and adherence to institutional policies are paramount for maintaining a safe laboratory environment.[5]
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









